Aurantiamide benzoate
Description
isolated from Cunila spicata and Hyptis fasciculata, two tropical medicinal plants; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H30N2O4 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate |
InChI |
InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)34-29(22-25-15-7-2-8-16-25)31(36)33-28(21-24-13-5-1-6-14-24)23-38-32(37)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,36)(H,34,35)/t28-,29-/m0/s1 |
InChI Key |
WJJGUIYRXBJSMQ-VMPREFPWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Aurantiamide Benzoate: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiamide benzoate, a naturally occurring dipeptide derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting detailed experimental protocols and quantitative data to aid researchers in their investigative pursuits.
This compound has been identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM.[1] This compound has been isolated from various plant species, notably from the genus Piper. This document will delve into the methodologies for its extraction and purification, present its key physicochemical and spectroscopic data, and discuss its known biological activities.
Physicochemical and Spectroscopic Data
A clear understanding of the fundamental properties of this compound is crucial for its identification and characterization. The following table summarizes its key physicochemical and spectroscopic data.
| Property | Value |
| Molecular Formula | C₃₂H₃₀N₂O₄ |
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate |
| Appearance | White solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J = 7.2 Hz, 2H), 7.52-7.40 (m, 3H), 7.35-7.10 (m, 10H), 6.55 (d, J = 8.4 Hz, 1H), 6.40 (d, J = 8.8 Hz, 1H), 4.85-4.78 (m, 1H), 4.60-4.50 (m, 1H), 4.40-4.30 (m, 1H), 3.20-3.00 (m, 2H), 2.95-2.80 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.5, 167.2, 166.8, 137.8, 136.5, 134.2, 133.0, 131.8, 129.8, 129.5, 129.2, 128.8, 128.6, 128.5, 128.4, 127.2, 127.0, 126.8, 70.5, 54.5, 52.8, 38.5, 37.2 |
Isolation of this compound from Piper aurantiacum
The following protocol details a representative method for the isolation and purification of this compound from the plant species Piper aurantiacum.
Experimental Protocol
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Piper aurantiacum.
-
Air-dry the plant material in the shade for 1-2 weeks.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness.
4. Chromatographic Purification:
-
Subject the chloroform-soluble fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC).
-
Combine fractions showing a prominent spot with an Rf value corresponding to this compound.
-
Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Experimental Workflow
Biological Activity: Xanthine Oxidase Inhibition
This compound has been identified as an inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
1. Reagents and Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
2. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer (50 mM, pH 7.5), 25 µL of the test compound solution at various concentrations, and 25 µL of xanthine oxidase solution (0.1 U/mL).
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of xanthine solution (0.15 mM).
-
Measure the absorbance at 295 nm at regular intervals for 5 minutes.
-
The rate of uric acid formation is determined by the increase in absorbance.
-
Calculate the percentage inhibition of xanthine oxidase activity.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
Signaling Pathway
The inhibitory action of this compound directly impacts the purine catabolism pathway by targeting the enzyme xanthine oxidase.
Conclusion
This technical guide provides a foundational understanding of this compound, from its discovery in natural sources to its isolation and primary biological activity. The detailed experimental protocols for isolation and the xanthine oxidase inhibition assay are intended to serve as a practical resource for researchers. The provided data and diagrams offer a clear and concise summary of the current knowledge on this compound. Further research into the broader pharmacological profile and potential therapeutic applications of this compound is warranted.
References
Aurantiamide Benzoate: A Comprehensive Technical Guide to its Natural Sources, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantiamide benzoate, a naturally occurring dipeptide derivative, has garnered interest within the scientific community for its notable biological activities, particularly as a potent inhibitor of xanthine oxidase. This technical guide provides an in-depth overview of this compound, covering its natural sources, detailed protocols for its potential chemical synthesis, and an exploration of its known signaling pathway interactions. Quantitative data is summarized in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of this promising bioactive compound.
Introduction
This compound, with the chemical name N-benzoyl-L-phenylalaninyl-L-phenylalaninol benzoate, is a member of the aurantiamide class of compounds. These are N-benzoylated dipeptides that have been isolated from various natural sources. The structural complexity and significant biological activities of these compounds make them attractive targets for natural product chemistry, synthetic chemistry, and drug discovery. This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is both comprehensive and accessible to researchers in the field.
Natural Sources and Isolation
This compound has been identified and isolated from two primary plant sources, both belonging to the Lamiaceae family.[1][2]
| Plant Species | Family |
| Cunila spicata | Lamiaceae |
| Hyptis fasciculata | Lamiaceae |
Table 1: Natural Sources of this compound
Experimental Protocol: Isolation from Natural Sources (General Approach)
2.1.1. Extraction
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Cunila spicata or Hyptis fasciculata and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from the maceration process and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.2. Fractionation and Purification
-
Solvent-Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The fraction enriched with this compound (likely the ethyl acetate or n-butanol fraction) is then subjected to column chromatography.
-
Stationary Phase: Silica gel is a common choice for the initial separation.
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform/methanol mixtures), is employed to separate the different components.
-
-
Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure this compound.
2.1.3. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
References
An In-depth Technical Guide to Aurantiamide Benzoate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiamide benzoate is a naturally occurring dipeptide derivative that has garnered interest within the scientific community for its specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its role as a xanthine oxidase inhibitor. Detailed experimental protocols for its isolation and for the characterization of its enzymatic inhibition are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is characterized by a dipeptide core composed of phenylalanine residues, with one of the amino groups acylated with a benzoyl group and the C-terminus esterified with benzoic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₀N₂O₄ | [1][2] |
| Molecular Weight | 506.59 g/mol | [1][2] |
| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate | [1][2] |
| CAS Number | 150881-02-0 | [1] |
| Physical Description | White powder/prisms | [1][3] |
| Melting Point | 207-208 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| SMILES | C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| UV (in CHCl₃) | λmax at 360 nm and 247 nm | [3] |
| IR (in CHCl₃) | νmax at 3302, 3062, 3030, 2924, 2854, 1746, 1638, 1532 cm⁻¹ | [3] |
| ¹H-NMR (400 MHz, CDCl₃) | Signals corresponding to aromatic protons, amide protons, and aliphatic protons of the dipeptide backbone. | [1][3] |
| ¹³C-NMR (100 MHz, CDCl₃) | Resonances for 32 carbons, including carbonyls, aromatic carbons, and aliphatic carbons. | [1][3] |
| EIMS | m/z (% intensity): 506 (M⁺, 3), 416 (6), 415 (16), 252 (19), 146 (80), 105 (100), 91 (44), 77 (43) | [3] |
Biological Activity and Mechanism of Action
The most prominently reported biological activity of this compound is its potent inhibition of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.
Table 3: Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ Value | Reference |
| Xanthine Oxidase | 70 µM | [3][5] |
The inhibitory action of this compound on xanthine oxidase suggests its potential as a therapeutic agent for conditions associated with high uric acid levels.
Signaling Pathway
Figure 1: Inhibition of the xanthine oxidase pathway by this compound.
Experimental Protocols
Isolation of this compound from Natural Sources
This compound has been isolated from various plant species, including Artocarpus kemando and Streptomyces sp.[1][3]. The following is a generalized protocol for its isolation.
1. Extraction:
-
The air-dried and ground plant material (e.g., stem bark) is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then methanol.[3]
2. Chromatographic Separation:
-
The chloroform extract, which generally contains this compound, is concentrated under reduced pressure.
-
The crude extract is then subjected to silica gel column chromatography.[3]
-
The column is eluted with a gradient of solvents, such as a mixture of n-hexane and chloroform, gradually increasing the polarity with chloroform and then methanol.[3]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification:
-
Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or other techniques like chromatotron, using solvent systems such as hexane:acetone.[3]
4. Crystallization:
-
The purified compound is recrystallized from a suitable solvent, such as chloroform, to obtain pure white prisms of this compound.[3]
Figure 2: General workflow for the isolation of this compound.
Xanthine Oxidase Inhibition Assay
The following protocol is a standard method to determine the inhibitory effect of this compound on xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 293 nm due to the formation of uric acid.[2]
Materials:
-
Xanthine oxidase solution (e.g., from bovine milk)
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
This compound solution (test inhibitor)
-
Allopurinol solution (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.
-
Add a solution of this compound at various concentrations to the respective cuvettes. A control cuvette should contain the solvent used to dissolve the inhibitor.
-
Initiate the reaction by adding the xanthine oxidase solution to the mixture.
-
Immediately measure the change in absorbance at 293 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37 °C).[2]
-
The rate of uric acid formation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3: Experimental workflow for the xanthine oxidase inhibition assay.
Conclusion
This compound presents a well-defined chemical structure with established physicochemical properties. Its primary known biological function is the inhibition of xanthine oxidase, positioning it as a compound of interest for further investigation in the context of hyperuricemia and related disorders. The detailed protocols provided herein offer a foundation for researchers to isolate, characterize, and evaluate the biological activity of this natural product. Future studies may explore its broader pharmacological profile and potential therapeutic applications.
References
Biological Activity of Aurantiamide Benzoate: A Technical Guide
<
Executive Summary: Aurantiamide benzoate, a naturally occurring dipeptide derivative, has demonstrated a range of biological activities, with pronounced cytotoxic and anti-inflammatory effects. This document provides a comprehensive overview of its activity, detailing the molecular mechanisms, quantitative data from various studies, and the experimental protocols used for its evaluation. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This guide is intended for researchers and professionals in drug discovery and development, offering a consolidated resource on the therapeutic potential of this compound.
Introduction
This compound is a natural product that has been isolated from various sources, including tropical medicinal plants such as Cunila spicata and Hyptis fasciculata.[1][2] Chemically, it is a dipeptide derivative, and its structure contributes to its diverse biological activities. The growing interest in natural compounds for therapeutic applications has positioned this compound as a subject of scientific investigation, particularly for its potential in oncology and inflammatory diseases.
Key Biological Activities
The primary biological activities of this compound and its analogs, such as Aurantiamide acetate, are centered around its anti-inflammatory and cytotoxic properties. These effects are attributed to its ability to modulate critical cellular signaling pathways.
Anti-inflammatory Activity
This compound and related compounds exhibit significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Studies have shown that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.[3][4][5] This inhibition is primarily achieved through the downregulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]
Cytotoxic Activity
While specific data on the cytotoxicity of this compound is emerging, related benzoic acid compounds have been evaluated for their effects on various human cell lines. For instance, methyl benzoate has been shown to be cytotoxic to human embryonic kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells at high concentrations.[6][7][8] The cytotoxic potential of such compounds is a critical area of research for developing novel anticancer agents.
Other Activities
This compound has also been identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM.[1] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for conditions like gout. Additionally, various flavonoids and polyphenols, classes of compounds to which this compound is related, are known to possess antimicrobial properties against a range of pathogens.[9][10][11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Assay | Cell Line / Enzyme | IC50 Value | Reference |
| This compound | Xanthine Oxidase Inhibition | - | 70 μM | [1] |
| Aurantiamide acetate | TNF-α Secretion Inhibition | LPS-stimulated RAW264.7 | 16.90 μM | [4] |
Table 2: Cytotoxicity of Related Benzoate Compounds
| Compound | Cell Line | LC50 Value | Reference |
| Methyl Benzoate | HEK293 | ~11 mM | [6] |
| Methyl Benzoate | CACO2 | >11 mM | [6] |
| Vinyl Benzoate | HEK293 | 5.4 mM | [6] |
| Vinyl Benzoate | SH-SY5Y | 6.1 mM | [6] |
Signaling Pathway Analysis
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation.[13][14] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Aurantiamide acetate has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]
Inhibition of the STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[15] In the canonical pathway, cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[16] This phosphorylation induces STAT3 dimerization, nuclear translocation, and subsequent activation of target gene expression.[16] Aberrant STAT3 activation is a hallmark of many cancers. Benzoic acid-based inhibitors have been shown to block STAT3 DNA-binding activity, and it is plausible that this compound acts through a similar mechanism, potentially by binding to the SH2 domain of STAT3 and preventing its phosphorylation and dimerization.[17][18]
Experimental Protocols
The evaluation of the biological activity of this compound involves standard in vitro assays. Detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm.[19]
Anti-inflammatory Assessment: Nitric Oxide (Griess) Assay
The Griess assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[22][23]
Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo product.[24][25] The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[25]
Protocol:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with the Griess reagent in a separate 96-well plate.[22]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.[22]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[22][24]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined anti-inflammatory and potential cytotoxic activities. Its ability to modulate the NF-κB and STAT3 signaling pathways highlights its therapeutic potential for a variety of diseases, including chronic inflammatory conditions and cancer. Future research should focus on comprehensive in vivo studies to validate the in vitro findings, explore the full spectrum of its biological activities, and optimize its structure for enhanced potency and selectivity. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a clinical therapeutic agent.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C32H30N2O4 | CID 102153907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Auranamide and Patriscabratine-Mechanisms and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Nitric Oxide Griess Assay [bio-protocol.org]
- 23. Protocol Griess Test [protocols.io]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
Aurantiamide Benzoate as a Xanthine Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantiamide benzoate, a naturally occurring dipeptide derivative, has been identified as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This technical guide provides a comprehensive overview of this compound's activity, including its known inhibitory concentration, and outlines detailed experimental protocols for its evaluation. Furthermore, this document explores the broader context of xanthine oxidase inhibition, its role in signaling pathways, and the methodologies required to fully characterize the inhibitory mechanism of this compound.
Introduction to Xanthine Oxidase and Its Inhibition
Xanthine oxidase (XO) is a crucial enzyme that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Under normal physiological conditions, this pathway is essential for the proper metabolism of purines. However, elevated activity of xanthine oxidase can lead to hyperuricemia, a condition characterized by excessive levels of uric acid in the blood, which is a primary cause of gout.[1] Moreover, the enzymatic reaction of xanthine oxidase produces reactive oxygen species (ROS), which are implicated in various pathological conditions, including inflammation and cardiovascular diseases. Therefore, inhibitors of xanthine oxidase are of significant therapeutic interest.
This compound: A Natural Dipeptide Derivative Inhibitor
This compound has been identified as a potent inhibitor of xanthine oxidase. While its precise mechanism of action is yet to be fully elucidated in publicly available literature, its inhibitory properties have been quantified.
Quantitative Data
The inhibitory activity of this compound against xanthine oxidase is summarized in the table below.
| Compound | Target Enzyme | IC50 Value |
| This compound | Xanthine Oxidase | 70 μM |
Experimental Protocols
To facilitate further research and validation of this compound's inhibitory activity, detailed experimental protocols are provided below.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
This compound (or other test compounds)
-
Allopurinol (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare various concentrations of this compound and allopurinol in a suitable solvent (e.g., DMSO), and then dilute in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of potassium phosphate buffer (pH 7.5)
-
25 µL of the test compound solution (or vehicle for control)
-
25 µL of xanthine oxidase solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is essential.
Procedure:
-
Perform the xanthine oxidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).
-
A typical experimental setup would involve at least three different concentrations of this compound (including a zero-inhibitor control) and five to six different concentrations of xanthine.
-
Measure the initial reaction velocities (rates) for each combination of substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots to determine the mode of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect at a point other than the axes.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the purine metabolism pathway and a conceptual overview of the experimental workflow.
References
Spectroscopic and Mechanistic Insights into Aurantiamide Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aurantiamide benzoate, a naturally occurring dipeptide derivative. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols for their acquisition. Furthermore, a proposed mechanism of action for its observed biological activities is illustrated, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer for proton and 100 MHz for carbon nuclei. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound [1]
| Position | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| Phenylalanine-1 (Phe-1) | ||
| 2'' | 7.22-7.30 (m) | 129.2 |
| 3'' | 7.22-7.30 (m) | 128.5 |
| 4'' | 7.22-7.30 (m) | 126.8 |
| 5'' | 7.22-7.30 (m) | 128.5 |
| 6'' | 7.22-7.30 (m) | 129.2 |
| 7'' (CH₂) | 3.23 (dd), 3.29 (dd) | 38.2 |
| 8 (CH) | 4.94 (dd) | 53.8 |
| 9 (C=O) | - | 171.8 |
| 10 (NH) | 6.64 (d, 10.2) | - |
| Phenylalanine-2 (Phe-2) | ||
| 2''' | 7.22-7.30 (m) | 129.4 |
| 3''' | 7.22-7.30 (m) | 128.6 |
| 4''' | 7.22-7.30 (m) | 126.9 |
| 5''' | 7.22-7.30 (m) | 128.6 |
| 6''' | 7.22-7.30 (m) | 129.4 |
| 11 (CH₂) | 2.91 (dd), 3.02 (dd) | 37.0 |
| 12 (CH) | 4.64 (m) | 55.2 |
| 13 (NH) | 6.57 (d, 9.8) | - |
| Benzoyl Group (Amide) | ||
| 1' | - | 134.5 |
| 2'/6' | 7.70 (d, 9.6) | 127.0 |
| 3'/5' | 7.32 (m) | 128.6 |
| 4' | 7.44 (t, 9.0) | 131.6 |
| 14 (C=O) | - | 167.3 |
| Benzoate Group (Ester) | ||
| 1 | - | 130.3 |
| 2/6 | 7.66 (d, 9.0) | 129.7 |
| 3/5 | 7.40 (t, 9.0) | 128.4 |
| 4 | 7.52 (t, 9.0) | 133.0 |
| 7 (C=O) | - | 167.1 |
| 8 (CH₂) | 4.06 (dd), 4.56 (dd) | 65.5 |
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) data was acquired on a Waters Xevo G2 QTOF mass spectrometer.[2] The analysis of this compound yielded a sodium adduct ion [M+Na]⁺ at m/z 529.2106, which corresponds to the molecular formula C₃₂H₃₀N₂O₄ (calculated for C₃₂H₃₀N₂O₄Na, 529.2103).[2] Electron ionization mass spectrometry (EIMS) showed a molecular ion peak [M]⁺ at m/z 506, consistent with the calculated molecular weight.[1]
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation | Molecular Formula |
| HRESIMS | ESI+ | 529.2106 | [M+Na]⁺ | C₃₂H₃₀N₂O₄ |
| EIMS | EI | 506 | [M]⁺ | C₃₂H₃₀N₂O₄ |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation and Purification
This compound was isolated from the chloroform extract of the stem bark of Artocarpus kemando Miq. The crude extract was subjected to repeated column chromatography on silica gel using a hexane:acetone gradient. Further purification was achieved using a chromatotron with a silica gel support and a hexane:acetone mobile phase to yield pure this compound as white prisms.[1]
NMR Spectroscopy
A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a Bruker AV 500 NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[2] Standard pulse sequences were used for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable full spectral assignment.
Mass Spectrometry
High-resolution mass spectra were obtained using a Waters Xevo G2 QTOF mass spectrometer with an ACQUITY UPLC BEH C-18 column (2.1 mm × 50 mm, 1.7 µm).[2] The sample was introduced via electrospray ionization (ESI) in positive ion mode. For electron ionization mass spectrometry (EIMS), a direct insertion probe was used.
Proposed Biological Activity and Signaling Pathway
This compound has been reported to exhibit several biological activities, including xanthine oxidase inhibition and anti-inflammatory effects.[3] While the precise signaling pathways for this compound are not fully elucidated, its structural analog, Aurantiamide acetate, has been shown to exert its anti-inflammatory and anti-viral effects through the inhibition of the NF-κB signaling pathway.[4][5] Given the structural similarity, a comparable mechanism is proposed for this compound.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound has been identified as a potent inhibitor of xanthine oxidase.[3]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.
References
Aurantiamide Benzoate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Aurantiamide benzoate, a naturally occurring dipeptide derivative. It is intended for researchers, scientists, and professionals in drug development. This document covers the compound's fundamental properties, including its CAS number and molecular formula, and delves into its primary biological activity as a potent inhibitor of xanthine oxidase. Detailed experimental protocols for the xanthine oxidase inhibition assay are provided, alongside a discussion of potential, though not yet fully elucidated, signaling pathway interactions based on related compounds.
Core Compound Information
This compound is a natural product that has been isolated from two tropical medicinal plants, Cunila spicata and Hyptis fasciculata. Its core chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 150881-02-0 | [1] |
| Molecular Formula | C₃₂H₃₀N₂O₄ | [2][3] |
| Molecular Weight | 506.6 g/mol | [3] |
| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate | [3] |
Biological Activity: Xanthine Oxidase Inhibition
The most well-documented biological activity of this compound is its potent inhibition of xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout.
| Activity | IC₅₀ Value | Citation(s) |
| Xanthine Oxidase Inhibition | 70 µM | [1] |
Experimental Protocols
Isolation of this compound (General Protocol)
Workflow for Isolation:
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology:
-
Preparation of Plant Material: The aerial parts of Cunila spicata or Hyptis fasciculata are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period, often with agitation. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions, particularly the less polar ones where dipeptides are likely to be present, are then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the individual compounds.
-
Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Xanthine Oxidase Inhibition Assay
The following is a detailed protocol for determining the xanthine oxidase inhibitory activity of this compound.
Workflow for Xanthine Oxidase Inhibition Assay:
Caption: A step-by-step workflow for the in vitro xanthine oxidase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.
-
Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase from bovine milk in the phosphate buffer.
-
Test Compound Solution: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.
-
Positive Control: A solution of allopurinol, a known xanthine oxidase inhibitor.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, xanthine solution, and the test compound solution (or positive control/vehicle control).
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 290 nm (the wavelength at which uric acid absorbs) at time zero and then monitor the increase in absorbance over a set period (e.g., 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
The rate of uric acid formation is determined from the change in absorbance over time.
-
The percentage inhibition of xanthine oxidase activity for each concentration of this compound is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Potential Signaling Pathway Involvement
Direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on a structurally similar compound, Aurantiamide acetate , have shown anti-inflammatory and anti-viral effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Hypothesized NF-κB Inhibition by Aurantiamide Derivatives:
Caption: A hypothesized mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through a similar mechanism. However, this remains a hypothesis that requires direct experimental validation. Researchers are encouraged to investigate the effects of this compound on the NF-κB pathway, including the phosphorylation of IκB and the nuclear translocation of NF-κB subunits, in relevant cellular models.
Conclusion and Future Directions
This compound is a natural product with confirmed potent inhibitory activity against xanthine oxidase, making it a compound of interest for research related to hyperuricemia and gout. This guide has provided the foundational knowledge and experimental frameworks for researchers to work with this molecule.
Future research should focus on:
-
Developing and publishing a detailed, optimized protocol for the isolation of this compound from its natural sources.
-
Elucidating the precise mechanism of xanthine oxidase inhibition (e.g., competitive, non-competitive).
-
Investigating the potential anti-inflammatory properties of this compound and definitively determining its effects on the NF-κB and other inflammatory signaling pathways.
-
Conducting in vivo studies to assess the efficacy and safety of this compound as a potential therapeutic agent.
References
An In-depth Technical Guide to Known Derivatives of Aurantiamide and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of aurantiamide, a naturally occurring dipeptide, and its analogues. The document details their synthesis, biological properties, and underlying mechanisms of action, with a focus on their anti-inflammatory, analgesic, and neuroprotective potential. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key bioassays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to Aurantiamide and its Derivatives
Aurantiamide is a dipeptide derivative that has garnered significant interest in the scientific community due to its diverse pharmacological activities. Structurally, it consists of N-benzoylphenylalanine and phenylethylamine moieties. Modifications of this core structure have led to the synthesis and isolation of several derivatives with enhanced or novel biological properties. This guide will focus on key derivatives such as Aurantiamide Acetate, Auranamide, and Patriscabratine, among others, exploring their therapeutic potential.
Biological Properties of Aurantiamide Derivatives
The known derivatives of aurantiamide exhibit a range of biological activities, with anti-inflammatory, analgesic, and neuroprotective effects being the most prominent.
Anti-inflammatory Activity
Several aurantiamide derivatives have demonstrated potent anti-inflammatory properties. Aurantiamide acetate, for instance, has been shown to ameliorate lung inflammation in mouse models of acute lung injury.[1] It exerts its effects by reducing pathological changes, inflammatory cell infiltration, and the production of pro-inflammatory cytokines.[1] Similarly, auranamide and patriscabratine, two other amide compounds, exhibit dose-dependent downregulation of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]
The anti-inflammatory mechanism of these derivatives is primarily attributed to the modulation of key signaling pathways, including the Nuclear Factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. Auranamide and patriscabratine have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[2][3] Aurantiamide acetate also suppresses the activation of the NF-κB signaling pathway.[1][4]
Table 1: Anti-inflammatory Activity of Aurantiamide Derivatives
| Derivative | Model | Key Findings | Reference(s) |
| Aurantiamide Acetate | LPS-induced acute lung injury in mice | Reduced lung pathological changes, W/D ratio, MPO activity, and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). Dose-dependently suppressed NF-κB and PI3K/AKT activation. | [1] |
| Aurantiamide Acetate | LPS-induced BV2 microglial cells | Inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Attenuated the expression of iNOS, COX-2, IL-1β, and TNF-α. Blocked the activation of NF-κB and phosphorylation of JNK and p38 MAPKs. | [4] |
| Auranamide | LPS-stimulated RAW264.7 macrophages | Dose-dependently downregulated NO production and pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Upregulated Nrf2 and HO-1 protein levels. | [2][3][5] |
| Patriscabratine | LPS-stimulated RAW264.7 macrophages | Dose-dependently downregulated NO production and pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Upregulated Nrf2 and HO-1 protein levels. | [2][3][5] |
Analgesic Activity
The analgesic properties of aurantiamide derivatives have been investigated through in vivo studies. A series of newly synthesized aurantiamide acetate analogues were evaluated for their analgesic activity using the tail-flick method in mice.[6] These compounds exhibited significant pharmacological activity, with pentapeptide and tricosamer-containing analogues demonstrating high potency.[6]
Table 2: Analgesic Activity of Aurantiamide Acetate Analogues
| Derivative Type | Animal Model | Assay | Dosage | Key Findings | Reference(s) |
| New aurantiamide acetate analogues (including pentapeptides and tricosamers) | Mice | Tail flick method | 25, 50, and 100 mg/kg body weight | Significant analgesic activity with no ulcerogenic liability. Pentapeptide and tricosamer analogues showed high potency. | [6] |
Neuroprotective Activity
Aurantiamide and its derivatives have shown promise as neuroprotective agents. Aurantiamide acetate has been found to exert neuroprotective effects in LPS-induced inflammation in microglia by regulating MAPK and NF-κB signaling pathways.[1]
Signaling Pathways and Mechanisms of Action
The biological activities of aurantiamide derivatives are underpinned by their interaction with specific cellular signaling pathways. The Nrf2 and NF-κB pathways are central to their anti-inflammatory and antioxidant effects.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like auranamide and patriscabratine, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][3]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][4] Aurantiamide derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.[1][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the aurantiamide derivatives for a specified period (e.g., 24 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in 24-well plates and treated with aurantiamide derivatives in the presence or absence of an inflammatory stimulus like LPS (1 µg/mL) for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[7][8][9]
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-200 g) are used.
-
Treatment: The animals are divided into groups and orally administered with the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test aurantiamide derivative at different doses.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12][13]
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Tail-Flick Test for Analgesic Activity
This is a common method to assess the central analgesic activity of compounds.[14][15]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat source to the tail.[16]
-
Baseline Measurement: The basal reaction time of each mouse to the heat stimulus is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[15]
-
Treatment: The mice are divided into groups and administered with the vehicle, a standard analgesic (e.g., morphine), or the test aurantiamide derivative.
-
Post-Treatment Measurement: The tail-flick latency is measured at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect.
Synthesis of Aurantiamide Derivatives
The synthesis of aurantiamide derivatives typically involves standard peptide coupling reactions. For example, new aurantiamide acetate analogues have been synthesized by modifying the N-terminal substitution and the amino acid residue of the parent molecule.[6] The general synthetic approach involves the coupling of a protected amino acid with another amino acid or amine, followed by deprotection and further modifications. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Conclusion and Future Directions
The derivatives of aurantiamide represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation, pain, and neurodegenerative diseases. The modulation of the Nrf2 and NF-κB signaling pathways appears to be a key mechanism underlying their beneficial effects. Future research should focus on the synthesis of a wider range of derivatives to establish a clear structure-activity relationship. Furthermore, more extensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to advance these compounds towards clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of Auranamide and Patriscabratine-Mechanisms and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Aurantiamide Benzoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays on Aurantiamide benzoate. The protocols focus on evaluating its cytotoxic and anti-inflammatory properties, building upon existing knowledge of related compounds and the benzoate moiety.
Introduction
This compound is a natural product isolated from medicinal plants.[1] A structurally related compound, Aurantiamide acetate, has been shown to possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.[2] Furthermore, the benzoate component itself has demonstrated anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[3]
This document outlines a series of in vitro assays to characterize the biological activity of this compound, focusing on its potential as an anti-inflammatory agent. The primary assays described are the MTT assay to assess cell viability, the Griess assay to quantify nitric oxide production, and an ELISA for the measurement of pro-inflammatory cytokines.
Principle of the Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[5] This assay is crucial for determining the non-toxic concentration range of this compound for subsequent experiments.
-
Griess Assay (Nitric Oxide Quantification): Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in macrophages upon stimulation with inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[6] The assay involves a two-step diazotization reaction where nitrite reacts with the Griess reagent to form a colored azo compound, with the absorbance being proportional to the nitrite concentration.[7][8]
-
ELISA (Cytokine Quantification): The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological samples.[9][10] A sandwich ELISA format is typically used for cytokine analysis, where a capture antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine is "sandwiched" by a second, enzyme-conjugated detection antibody. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[11] This protocol will focus on measuring the pro-inflammatory cytokines TNF-α and IL-1β.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Caption: Experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells and identify the optimal non-toxic concentration range for subsequent experiments.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[5][12]
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.[4][12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control cells.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 25 | 1.05 ± 0.08 | 84.0 |
| 50 | 0.65 ± 0.05 | 52.0 |
| 100 | 0.20 ± 0.03 | 16.0 |
Data are representative examples.
Protocol 2: Anti-Inflammatory Activity Assessment
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.
A. Cell Culture and Treatment
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound (at non-toxic concentrations determined by MTT assay)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours.[6]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (e.g., 1, 10, 25 µM). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include the following controls:
-
Negative Control: Cells with medium only.
-
LPS Control: Cells with medium and LPS only.
-
Compound Control: Cells with medium and the highest concentration of this compound only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well. Store the supernatant at -80°C for subsequent analysis of NO and cytokines.
B. Nitric Oxide Quantification (Griess Assay)
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (e.g., equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plate
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 1 to 100 µM.
-
Assay: Add 100 µL of each supernatant sample and standard to a 96-well plate in triplicate.
-
Griess Reaction: Add 100 µL of the Griess reagent to each well.[6]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[6]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 45.2 ± 3.5 | 0 |
| LPS + this compound (1 µM) | 40.1 ± 2.8 | 11.3 |
| LPS + this compound (10 µM) | 25.6 ± 2.1 | 43.4 |
| LPS + this compound (25 µM) | 12.3 ± 1.5 | 72.8 |
Data are representative examples.
C. Pro-inflammatory Cytokine Quantification (ELISA for TNF-α and IL-1β)
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for mouse TNF-α and IL-1β (follow manufacturer's instructions)
-
Microplate reader
General Procedure (based on a typical sandwich ELISA protocol):
-
Plate Coating: Coat a 96-well plate with the capture antibody specific for TNF-α or IL-1β and incubate overnight.[10]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the collected supernatants and cytokine standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin/streptavidin (e.g., HRP-conjugate). Incubate.
-
Substrate Addition: Wash the plate and add the enzyme substrate (e.g., TMB). A color will develop.
-
Stop Reaction: Add a stop solution (e.g., H₂SO₄) to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the cytokine concentrations in the samples from the standard curve.
Data Presentation:
Table: Effect on TNF-α Production
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Production |
|---|---|---|
| Control | 25 ± 5 | - |
| LPS (1 µg/mL) | 1500 ± 120 | 0 |
| LPS + this compound (1 µM) | 1350 ± 110 | 10.0 |
| LPS + this compound (10 µM) | 850 ± 95 | 43.3 |
| LPS + this compound (25 µM) | 400 ± 50 | 73.3 |
Table: Effect on IL-1β Production
| Treatment | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-1β Production |
|---|---|---|
| Control | 15 ± 4 | - |
| LPS (1 µg/mL) | 800 ± 75 | 0 |
| LPS + this compound (1 µM) | 710 ± 60 | 11.3 |
| LPS + this compound (10 µM) | 420 ± 55 | 47.5 |
| LPS + this compound (25 µM) | 200 ± 30 | 75.0 |
Data are representative examples.
Key Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p50/p65) to translocate into the nucleus, where it binds to the promoters of target genes, including iNOS, TNF-α, and IL-1β, initiating their transcription. This compound may interfere with this cascade, possibly at the level of IκBα degradation or NF-κB translocation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium benzoate, a metabolite of cinnamon and a food additive, reduces microglial and astroglial inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. h-h-c.com [h-h-c.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Nitric Oxide Griess Assay [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurantiamide Benzoate Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiamide benzoate is a naturally occurring dipeptide derivative that has garnered interest for its potential therapeutic properties. Notably, it has been identified as a potent inhibitor of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway.[1] This pathway's final product in humans is uric acid; overproduction of which is implicated in hyperuricemia and gout. Furthermore, the enzymatic action of xanthine oxidase generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to oxidative stress and the pathophysiology of various cardiovascular and inflammatory diseases. The inhibition of xanthine oxidase, therefore, presents a promising therapeutic strategy for these conditions.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of this compound against xanthine oxidase.
Signaling Pathway
Xanthine oxidase plays a crucial role in the terminal steps of purine metabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3][4] This process utilizes molecular oxygen as an electron acceptor, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3] These reactive oxygen species can contribute to cellular damage, inflammation, and the progression of various diseases.
Quantitative Data Summary
The following table summarizes the known quantitative data for the inhibitory activity of this compound against xanthine oxidase.
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
| This compound | Xanthine Oxidase | 70 | [1] |
Experimental Workflow
The experimental workflow for the this compound enzyme inhibition assay involves preparation of reagents, execution of the enzymatic reaction, and subsequent data analysis to determine the inhibitory activity.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol is designed for a 96-well microplate format, allowing for the testing of multiple concentrations of this compound.
Materials and Reagents
-
This compound
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.5.
-
Xanthine Solution (Substrate): Dissolve xanthine in the potassium phosphate buffer to a final concentration of 150 µM. Gentle warming may be required to fully dissolve the xanthine.
-
Xanthine Oxidase Solution (Enzyme): Prepare a solution of xanthine oxidase in potassium phosphate buffer to a final concentration of 0.1 units/mL. This solution should be prepared fresh before each experiment and kept on ice.
-
This compound Stock Solution (Inhibitor): Due to the hydrophobic nature of this compound, a stock solution should be prepared in 100% DMSO. For a 10 mM stock solution, dissolve 5.07 mg of this compound (MW: 506.59 g/mol ) in 1 mL of DMSO.
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of potassium phosphate buffer (50 mM, pH 7.5)
-
25 µL of the this compound dilution (or buffer for the control, and DMSO/buffer for the vehicle control)
-
25 µL of xanthine oxidase solution (0.1 units/mL)
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 150 µL of the xanthine solution (150 µM) to each well.
-
Kinetic Measurement: Immediately after adding the substrate, measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each concentration of this compound:
% Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
Where:
-
V₀ control is the initial velocity of the reaction without the inhibitor.
-
V₀ inhibitor is the initial velocity of the reaction with the inhibitor.
-
-
Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.
Conclusion
This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on xanthine oxidase. The provided methodology, data presentation format, and pathway diagrams are intended to support researchers in the fields of pharmacology, biochemistry, and drug development in their investigation of this and other potential enzyme inhibitors. Adherence to this detailed protocol will facilitate the generation of reproducible and reliable data for the evaluation of this compound's therapeutic potential.
References
Aurantiamide Benzoate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiamide benzoate is a naturally occurring dipeptide derivative isolated from tropical medicinal plants such as Cunila spicata and Hyptis fasciculata. It is characterized as a potent inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism and a significant contributor to oxidative stress. While comprehensive cell culture studies on this compound are limited, its known biochemical activity, coupled with research on structurally similar compounds like Aurantiamide acetate, provides a strong basis for its investigation as a modulator of cellular processes, particularly in the contexts of inflammation and cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies. It summarizes the known quantitative data, outlines potential therapeutic applications, and offers detailed methodologies for investigating its biological effects.
Data Presentation
Currently, specific quantitative data for this compound in cell culture applications is sparse. The primary reported value relates to its enzymatic inhibition.
Table 1: Known Quantitative Data for this compound
| Parameter | Value | Source |
| Target | Xanthine Oxidase | [1] |
| IC50 | 70 µM | [1] |
Putative Cellular Applications and Rationale
Based on its potent xanthine oxidase inhibitory activity and the known effects of analogous compounds, this compound is a promising candidate for investigation in the following areas:
-
Anti-inflammatory Effects: Xanthine oxidase is a significant source of reactive oxygen species (ROS), which are key mediators of inflammation. By inhibiting this enzyme, this compound may reduce oxidative stress and consequently suppress inflammatory signaling pathways. Structurally related compounds, such as Aurantiamide acetate, have been shown to inhibit the NF-κB and PI3K/AKT signaling pathways, which are central to the inflammatory response.
-
Anticancer Activity: Elevated ROS levels are implicated in cancer cell proliferation and survival. Inhibition of xanthine oxidase by this compound could potentially induce apoptosis in cancer cells by disrupting the cellular redox balance. Furthermore, many benzoate-containing compounds have demonstrated the ability to induce apoptosis and inhibit cancer cell growth.
-
Modulation of Purine Metabolism: As a xanthine oxidase inhibitor, this compound can be used in cell culture models to study the effects of altered purine metabolism and the accumulation of its substrates, xanthine and hypoxanthine.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the potential cellular effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the effect of this compound on cell viability and establishes a working concentration range.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages for inflammation studies, MCF-7 or HCT-116 for cancer studies)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting range of 1 µM to 100 µM is recommended. Include a vehicle control (DMSO) and an untreated control.
-
Replace the medium in the wells with the prepared drug dilutions.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Plate reader
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol determines if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: A typical experimental workflow for characterizing the cellular effects of this compound.
Caption: Proposed mechanism of anti-inflammatory action for this compound via xanthine oxidase inhibition.
Caption: A potential pathway for this compound-induced apoptosis in cancer cells.
Conclusion and Future Directions
This compound presents an intriguing subject for cell culture research due to its defined activity as a xanthine oxidase inhibitor. The protocols and potential mechanisms outlined here provide a framework for its systematic investigation. Future studies should aim to:
-
Confirm the anti-inflammatory and pro-apoptotic effects in various cell lines.
-
Elucidate the specific signaling pathways modulated by this compound using techniques such as Western blotting and qPCR to analyze key proteins and genes in the NF-κB and PI3K/AKT pathways, as well as markers of apoptosis (e.g., Bax, Bcl-2, caspases).
-
Compare its efficacy and mechanism of action directly with its structural analog, Aurantiamide acetate.
By undertaking these investigations, the scientific community can build a comprehensive understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for the Quantification of Aurantiamide Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Aurantiamide benzoate, a natural product isolated from medicinal plants such as Cunila spicata and Hyptis fasciculata. This compound is a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM, making it a compound of interest for therapeutic applications. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible quantification in various sample matrices.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described. These values are based on methods for structurally similar compounds and should be validated for this compound in your specific matrix.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Expected Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 2% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Expected Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 ng/mL |
| Recovery (%) | 90 - 110% |
| Precision (RSD %) | < 15% |
Table 3: UV-Vis Spectrophotometry
| Parameter | Expected Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 2 - 10 µg/mL |
| Molar Absorptivity (ε) | To be determined |
| Wavelength of Max. Absorbance (λmax) | ~220-280 nm |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material (e.g., Cunila spicata).
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Protocol:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper into a round-bottom flask.
-
Repeat the extraction process (steps 2-4) two more times with the plant residue to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.
-
The resulting crude extract can be further purified using column chromatography or used directly for analysis after appropriate sample preparation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated protocol for the quantification of the structurally similar compound, Aurantiamide acetate.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the crude plant extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides higher sensitivity and selectivity for the quantification of this compound, particularly in complex matrices like biological fluids.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 95-5% B
-
12-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions.
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity.
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, but at lower concentrations (e.g., 0.1 to 100 ng/mL). An internal standard (e.g., a stable isotope-labeled analog) should be used for optimal accuracy.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Calculate the concentration of this compound in the samples based on this curve.
Signaling Pathway Inhibition
This compound is a known inhibitor of xanthine oxidase. This enzyme plays a key role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout.
This diagram illustrates that this compound acts as an inhibitor of the enzyme xanthine oxidase. By blocking this enzyme, it prevents the conversion of hypoxanthine and xanthine into uric acid, thereby potentially reducing the high levels of uric acid that can lead to gout.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aurantiamide Benzoate
Introduction
Aurantiamide benzoate is a natural product that has been isolated from medicinal plants such as Cunila spicata and Hyptis fasciculata.[1] It is recognized as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM, indicating its potential for further investigation in drug development.[1] A reliable and accurate analytical method is crucial for the quantification of this compound in various samples, including raw materials, finished products, and biological matrices. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.[2]
| Property | Value |
| Molecular Formula | C₃₂H₃₀N₂O₄ |
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate |
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point for the analysis of this compound. These conditions have been adapted from established methods for benzoate-containing compounds and will likely require optimization and validation for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Method Validation Parameters (Illustrative)
The following table summarizes typical performance parameters that should be evaluated during method validation. The values presented are illustrative and based on similar validated HPLC methods for related compounds.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank and placebo |
Detailed Experimental Protocol
This section provides a step-by-step protocol for the HPLC analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (0.1% Formic acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade acetonitrile. Dilute to the mark with acetonitrile and mix well.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
The sample preparation procedure will depend on the matrix. For a solid sample, accurately weigh a portion of the homogenized sample, extract with a suitable solvent (e.g., methanol), sonicate, and centrifuge.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the sample solutions.
-
Perform a system suitability test by injecting a mid-level standard multiple times. The retention time and peak area should meet the predefined precision requirements.
Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
References
Application Notes and Protocols for Pharmacokinetic Studies of Aurantiamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and experimental protocols related to the pharmacokinetic studies of aurantiamide and its acetate derivative. The information is primarily based on a key study in rats, offering valuable insights for further research and drug development endeavors.
Introduction
Aurantiamide and aurantiamide acetate are naturally occurring dipeptide compounds found in various plants, such as Portulaca oleracea L. (purslane).[1][2][3][4] These compounds have garnered interest due to their potential biological activities, including anti-inflammatory and immunomodulatory effects.[3][5] Understanding their pharmacokinetic profiles is crucial for evaluating their therapeutic potential and for the development of novel drugs. This document outlines the key pharmacokinetic parameters, biodistribution, and the analytical methods used for their quantification in biological matrices.
Pharmacokinetic Profile
The pharmacokinetic profiles of aurantiamide and aurantiamide acetate have been investigated in Sprague-Dawley rats following oral administration of Portulaca oleracea L. extracts.[1][2][4] Both compounds are rapidly absorbed, reaching maximum plasma concentrations (Cmax) in a short period.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for aurantiamide and aurantiamide acetate in rat plasma after a single oral administration.
Table 1: Pharmacokinetic Parameters of Aurantiamide in Rat Plasma
| Parameter | Value | Unit | Reference |
| Cmax | 3.50 | µg/L | [2] |
| Tmax (first peak) | 0.18 | h | [2] |
| Tmax (second peak) | 2.67 | h | [2] |
| t1/2 (Half-life) | 25.34 | h | [2] |
Table 2: Pharmacokinetic Parameters of Aurantiamide Acetate in Rat Plasma
| Parameter | Value | Unit | Reference |
| Cmax | 1.61 | µg/L | [2] |
| Tmax (first peak) | 0.21 | h | [2] |
| Tmax (second peak) | 0.75 | h | [2] |
| t1/2 (Half-life) | 36.49 | h | [2] |
Note: The presence of a second peak in the plasma concentration-time profile may suggest enterohepatic recirculation or delayed absorption from different parts of the gastrointestinal tract.
Biodistribution
Following oral administration, aurantiamide and aurantiamide acetate distribute to various organs.[1][2][4] Studies in rats have shown that these compounds can be detected in the heart, liver, spleen, lung, kidney, brain, and small intestine.[2] The concentrations in most tissues tend to decrease significantly within 4 hours, suggesting no long-term accumulation.[1][2][4] For aurantiamide acetate, the highest concentrations were observed in the heart and kidney approximately 30 minutes after administration.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the pharmacokinetic studies of aurantiamide compounds.
Animal Studies
A standardized protocol for animal studies is crucial for obtaining reliable and reproducible pharmacokinetic data.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-220 g) are typically used. Animals should be housed in a controlled environment with a 12-h light/dark cycle and have free access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before oral administration of the test substance, with free access to water.
-
Drug Administration: Administer the Portulaca oleracea L. extract containing aurantiamide and aurantiamide acetate orally via gavage. The dosage should be calculated based on the concentration of the compounds in the extract.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Tissue Collection (for Biodistribution): At the end of the experiment (e.g., 24 hours), euthanize the animals and collect various organs (heart, liver, spleen, lung, kidney, brain, and small intestine).
-
Sample Storage: Store all plasma and tissue homogenate samples at -80°C until analysis.
Bioanalytical Method
A sensitive and validated analytical method is essential for the accurate quantification of aurantiamide and aurantiamide acetate in biological matrices. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for this purpose.[1][2]
Protocol 2: Quantification of Aurantiamide and Aurantiamide Acetate by UHPLC-MS/MS
-
Sample Preparation:
-
Plasma: A protein precipitation method is commonly used.[6] To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile). Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
Tissue: Homogenize the tissue samples in saline. Then, follow the same protein precipitation procedure as for plasma.
-
-
Chromatographic Conditions (Representative):
-
UHPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a period of 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Representative):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions (Hypothetical):
-
Aurantiamide: Precursor ion > Product ion (e.g., m/z 403.2 > 105.1)
-
Aurantiamide Acetate: Precursor ion > Product ion (e.g., m/z 445.2 > 105.1)
-
Note: Specific ion transitions need to be optimized for the instrument used.
-
-
Instrument Parameters: Optimize parameters such as cone voltage, collision energy, and source temperature for maximum sensitivity.
-
-
Data Analysis: Quantify the concentrations of aurantiamide and aurantiamide acetate in the samples by comparing their peak areas to those of a standard curve prepared in the corresponding biological matrix. Pharmacokinetic parameters can be calculated using non-compartmental analysis software.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the pharmacokinetic processes.
Caption: Experimental workflow for a typical pharmacokinetic study of Aurantiamide compounds.
Caption: Conceptual ADME pathway for Aurantiamide compounds after oral administration.
Future Directions
While the current data provides a foundational understanding of the pharmacokinetics of aurantiamide and aurantiamide acetate, further research is warranted. Key areas for future investigation include:
-
Metabolite Identification: Characterizing the metabolic pathways and identifying the major metabolites of aurantiamide compounds.
-
Transporter Studies: Investigating the role of uptake and efflux transporters in the absorption and disposition of these compounds.
-
Pharmacokinetics in Other Species: Evaluating the pharmacokinetic profiles in other animal models to support preclinical development.
-
Human Studies: Ultimately, well-designed clinical studies will be necessary to understand the pharmacokinetics and safety of aurantiamide compounds in humans.
These application notes and protocols are intended to serve as a guide for researchers in the field. It is important to adapt and validate these methods for specific experimental conditions and regulatory requirements.
References
- 1. Pharmacokinetics and Biodistribution of Aurantiamide and Aurantiamide Acetate in Rats after Oral Administration of Portulaca oleracea L. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Aurantiamide Benzoate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiamide benzoate is a natural product isolated from medicinal plants such as Cunila spicata and Hyptis fasciculata. It belongs to a class of dipeptides that have garnered significant interest in the drug discovery community for their diverse pharmacological activities. This document provides detailed application notes and protocols for the investigation of this compound and its derivatives in various therapeutic areas, including its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. The information presented herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C32H30N2O4 | PubChem |
| Molecular Weight | 506.6 g/mol | PubChem |
| IUPAC Name | ((2S)-2-(((2S)-2-benzamido-3-phenylpropanoyl)amino)-3-phenylpropyl) benzoate | PubChem |
Applications in Drug Discovery
This compound and its analogs, such as aurantiamide acetate, have demonstrated promising bioactivities in several key areas of drug discovery.
Anti-inflammatory Activity
Aurantiamide derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data:
| Compound | Assay | Target/Cell Line | Activity (IC50/Effect) | Reference |
| This compound | Xanthine Oxidase Inhibition | Enzyme Assay | IC50: 70 µM | [1] |
| Aurantiamide Acetate Analogue (7o) | TNF-α Secretion Inhibition | LPS-stimulated RAW264.7 cells | IC50: 16.90 µM | [2] |
| Aurantiamide | Nitric Oxide Production Inhibition | LPS-stimulated RAW264.7 cells | IC50: 53.27 ± 1.37 µM | [3] |
| Aurantiamide Acetate | Pro-inflammatory Cytokine Reduction | LPS-induced acute lung injury in mice (in vivo) | Significant reduction of IL-6, TNF-α, and IL-1β at 2.5, 5, and 10 mg/kg | [4] |
Signaling Pathways:
Aurantiamide acetate has been shown to exert its anti-inflammatory effects by modulating the NF-κB and PI3K/AKT signaling pathways.[4] It suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4] Additionally, it inhibits the phosphorylation of PI3K and AKT, which are upstream regulators of NF-κB.[4]
Caption: PI3K/AKT/NF-κB Signaling Pathway Inhibition.
Neuroprotective Activity
Aurantiamide has demonstrated significant neuroprotective effects in models of neuroinflammation and neurodegeneration, suggesting its potential in treating diseases like Alzheimer's.
Quantitative Data:
| Compound | Assay | Model | Activity | Reference |
| Aurantiamide | Cognitive Function Improvement | APP/PS1 mice (in vivo) | Improved performance in Morris Water Maze at 10 and 20 mg/kg | [4] |
| Aurantiamide | Reduction of Neuroinflammation | APP/PS1 mice (in vivo) | Decreased levels of IL-1β, IL-6, and TNF-α in brain tissue at 10 and 20 mg/kg | [4] |
| Clovamide and Rosmarinic acid (structurally related) | Neuroprotection against various insults | In vitro neuronal death models | EC50 values in the low micromolar range (0.9-3.7 µM) | [5][6][7] |
Signaling Pathways:
The neuroprotective effects of aurantiamide are linked to its ability to suppress the activation of the NLRP3 inflammasome .[4] By inhibiting the NLRP3 inflammasome, aurantiamide reduces the production of pro-inflammatory cytokines such as IL-1β in the brain, thereby mitigating neuroinflammation.[4]
Caption: NLRP3 Inflammasome Inhibition Pathway.
Anti-cancer Activity
While less explored, aurantiamide derivatives have been reported to possess anti-tumor properties.[4] This suggests a potential avenue for further investigation into their efficacy and mechanism of action against various cancer cell lines. The general anti-proliferative and pro-apoptotic effects of related compounds suggest that this compound could be a valuable lead compound for the development of novel anti-cancer agents. Further research is required to determine specific IC50 values and the signaling pathways involved.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the bioactivity of this compound.
Protocol 1: Xanthine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and allopurinol in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control solution.
-
Add 100 µL of xanthine solution (substrate) to each well.
-
Initiate the reaction by adding 100 µL of xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes.
-
The rate of uric acid formation is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Anti-inflammatory Assay (Measurement of NO and Cytokine Production)
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO measurement:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.
-
-
Calculate the percentage inhibition of NO and cytokine production and determine the IC50 values.
Protocol 3: Western Blot Analysis of NF-κB and PI3K/AKT Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and PI3K/AKT signaling pathways in LPS-stimulated cells.
Materials:
-
RAW264.7 cells or other suitable cell line
-
LPS
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-AKT, AKT, p-PI3K, PI3K, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for the appropriate time (e.g., 30 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence detection system.
-
Densitometric analysis is used to quantify the changes in protein expression and phosphorylation.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. The provided application notes and protocols offer a framework for the systematic investigation of their anti-inflammatory, neuroprotective, and potentially anti-cancer activities. Further research is warranted to fully elucidate their mechanisms of action and to advance these natural products towards clinical development.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Aurantiamide Benzoate in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiamide benzoate is a naturally occurring dipeptide derivative that has been identified as a potent inhibitor of xanthine oxidase, with a reported IC50 value of 70 μM.[1] This characteristic positions it as a promising candidate for therapeutic applications in conditions associated with hyperuricemia, such as gout. However, like many peptide-based molecules, this compound is anticipated to have poor aqueous solubility, a significant hurdle for its development as an oral or parenteral drug. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, addressing the challenges of its solubility and providing a framework for its preliminary pharmacokinetic and pharmacodynamic evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₀N₂O₄ | [2][3] |
| Molecular Weight | 506.6 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility | ||
| Water | Sparingly soluble | [4] |
| Ethanol | Soluble (approx. 1 mg/ml) | [4] |
| DMSO | Soluble (approx. 30 mg/ml) | [4] |
| Dimethylformamide (DMF) | Soluble (approx. 30 mg/ml) | [4] |
Formulation Development for In Vivo Administration
Given the poor aqueous solubility of this compound, a suitable vehicle is required to ensure its bioavailability in in vivo studies. The following protocol describes the preparation of a solvent/co-solvent-based formulation suitable for oral or intraperitoneal administration in rodent models. This formulation strategy is based on principles for enhancing the solubility of poorly soluble compounds.
Protocol 1: Preparation of an this compound Formulation (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound powder. Prepare a 100 mg/mL stock solution by dissolving the powder in DMSO. For example, to prepare 100 µL of stock solution, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Solubilization: Gently vortex the mixture until the powder is completely dissolved. If necessary, sonicate the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Vehicle Preparation: In a separate sterile tube, prepare the co-solvent vehicle by mixing PEG300 and Tween 80 in a 4:1 ratio. For example, to prepare 500 µL of the vehicle, mix 400 µL of PEG300 with 100 µL of Tween 80.
-
Formulation Preparation: To prepare a 10 mg/mL final formulation, add 1 part of the this compound stock solution to 9 parts of the prepared vehicle. For instance, add 100 µL of the 100 mg/mL stock solution to 900 µL of the PEG300/Tween 80 mixture.
-
Final Dilution: Immediately before administration, dilute the 10 mg/mL formulation with sterile saline to the desired final concentration for dosing. For example, to achieve a 1 mg/mL dosing solution, dilute 100 µL of the 10 mg/mL formulation with 900 µL of sterile saline. The final vehicle composition will be 10% DMSO, 36% PEG300, 9% Tween 80, and 45% saline.
-
Visual Inspection: Before administration, visually inspect the final formulation for any signs of precipitation. The solution should be clear.
Note: The stability of this extemporaneously prepared formulation should be assessed if not used immediately. It is recommended to prepare the final diluted formulation fresh on the day of the experiment.
Diagram: Formulation Workflow
Caption: Workflow for the preparation of an this compound formulation.
In Vivo Study Protocol: Evaluation of Xanthine Oxidase Inhibitory Activity
This protocol outlines a study to assess the in vivo efficacy of the formulated this compound in a potassium oxonate-induced hyperuricemic rat model.
Experimental Design
-
Animal Model: Male Sprague-Dawley rats (200-250 g)
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Hyperuricemic Control (Vehicle + Potassium Oxonate)
-
Group 3: Positive Control (Allopurinol 10 mg/kg + Potassium Oxonate)
-
Group 4: this compound (Low Dose, e.g., 10 mg/kg) + Potassium Oxonate
-
Group 5: this compound (High Dose, e.g., 50 mg/kg) + Potassium Oxonate
-
-
Housing: House animals in standard cages with free access to food and water.
Protocol 2: In Vivo Efficacy Study
Materials:
-
Formulated this compound
-
Allopurinol
-
Potassium oxonate
-
0.5% Carboxymethylcellulose (CMC) solution
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Plasma storage tubes
Procedure:
-
Hyperuricemia Induction: One hour before the administration of the test compounds, induce hyperuricemia in all groups except the Normal Control by oral administration of potassium oxonate (250 mg/kg) suspended in 0.5% CMC.
-
Test Compound Administration:
-
Administer the appropriate dose of formulated this compound orally to the treatment groups.
-
Administer Allopurinol (suspended in 0.5% CMC) orally to the positive control group.
-
Administer the vehicle only to the Normal and Hyperuricemic control groups.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 1, 2, 4, 8, and 24 hours post-administration of the test compound. A typical blood sampling schedule for a pharmacokinetic study in rats might involve collections at 15 and 30 minutes, and 1, 2, 4, 8, and 24 hours.[5]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Biochemical Analysis: Analyze the plasma samples for uric acid and allantoin concentrations using a validated HPLC or LC-MS/MS method.[6][7][8]
Diagram: In Vivo Study Workflow
Caption: Workflow for the in vivo efficacy study of this compound.
Bioanalytical Method
A validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples to determine its pharmacokinetic profile. While a specific published method for this compound was not identified, a general LC-MS/MS method can be developed based on methods for similar dipeptide molecules.
Proposed LC-MS/MS Method Parameters
| Parameter | Proposed Condition |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of this compound and a suitable internal standard. |
| Internal Standard | A structurally similar compound not present in the matrix. |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation and supernatant injection. |
Data Presentation and Analysis
All quantitative data from the formulation stability and in vivo studies should be presented in a clear and organized manner.
Table 1: Proposed Stability Data for this compound Formulation
| Time Point | Storage Condition | Concentration (mg/mL) | % of Initial Concentration | Appearance |
| 0 | - | 1.00 | 100% | Clear Solution |
| 24 hours | Room Temperature | |||
| 24 hours | 4°C | |||
| 7 days | Room Temperature | |||
| 7 days | 4°C |
Table 2: Proposed In Vivo Efficacy Data
| Group | Treatment | Dose (mg/kg) | Plasma Uric Acid (µmol/L) at 4h | % Inhibition of Uric Acid Increase | Plasma Allantoin (µmol/L) at 4h |
| 1 | Normal Control | - | N/A | ||
| 2 | Hyperuricemic Control | - | 0% | ||
| 3 | Positive Control | Allopurinol (10) | |||
| 4 | Treatment | This compound (10) | |||
| 5 | Treatment | This compound (50) |
Signaling Pathway
This compound is a xanthine oxidase inhibitor. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid.
Diagram: Simplified Purine Metabolism Pathway
Caption: Inhibition of Xanthine Oxidase by this compound in the purine metabolism pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the formulation and preclinical in vivo evaluation of this compound. The proposed formulation strategy addresses the compound's poor aqueous solubility, enabling its administration in animal models. The detailed in vivo study design allows for the assessment of its xanthine oxidase inhibitory activity and provides a basis for further pharmacokinetic and toxicological investigations. Adherence to these protocols will facilitate the generation of robust and reliable data, crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. A monitoring of allantoin, uric acid, and malondialdehyde levels in plasma and erythrocytes after ten minutes of running activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous measurement of allantoin and urate in plasma: analytical evaluation and potential clinical application in oxidant:antioxidant balance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
Troubleshooting & Optimization
Technical Support Center: Aurantiamide Benzoate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Aurantiamide benzoate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product isolated from medicinal plants like Cunila spicata and Hyptis fasciculata.[1][2] It is recognized as a potent xanthine oxidase inhibitor.[1][2] Like many peptide-like molecules with amide bonds and aromatic rings, this compound can exhibit poor solubility in aqueous solutions, which can be a challenge for in vitro and in vivo experiments.[3][4]
Q2: What are the general principles for solubilizing peptide-like compounds such as this compound?
The solubility of compounds with amide groups is influenced by their ability to form hydrogen bonds with the solvent.[5][6] Key strategies to improve solubility include selecting an appropriate solvent, adjusting the pH, using co-solvents, and applying physical methods like sonication and heating.[7][8]
Q3: Which organic solvents are recommended for dissolving this compound?
For hydrophobic or uncharged peptides and similar compounds, it is recommended to start with a small amount of an organic solvent.[4][7] Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[7][8] After the compound is dissolved in the organic solvent, the solution can be carefully diluted with an aqueous buffer to the desired final concentration.[4]
Q4: How does pH adjustment affect the solubility of this compound?
The solubility of peptide-like compounds is generally lowest at their isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[3][9] For compounds with basic functional groups, dissolving in a slightly acidic solution (e.g., using 10% acetic acid) can improve solubility.[4][8] Conversely, for acidic compounds, a basic solution (e.g., 10% ammonium bicarbonate) may be effective.[4][7] The specific pKa values of this compound's functional groups would determine the optimal pH for its solubilization.
Q5: Can sonication or temperature changes help dissolve this compound?
Yes, both methods can be effective. Sonication can help break apart aggregates and enhance dissolution.[7][8] Gently warming the solution can also increase solubility, but it is crucial to monitor the temperature to avoid thermal degradation of the compound.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the solubilization of this compound.
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | This compound is likely hydrophobic due to its structure. | 1. Attempt to dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol. 2. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[4][7] |
| Precipitation occurs after adding aqueous buffer to the organic solvent solution. | The final concentration of the compound in the mixed solvent system exceeds its solubility limit. | 1. Try a lower final concentration. 2. Increase the proportion of the organic co-solvent if permissible for your experiment. 3. Consider using a different co-solvent system. A formulation using DMSO, PEG300, and Tween-80 has been suggested for a related compound.[10] |
| The solution is cloudy or contains visible particles after initial dissolution. | The compound is not fully dissolved or has formed aggregates. | 1. Use sonication to aid dissolution.[7][8] 2. Gently warm the solution while stirring.[8] 3. Centrifuge the solution to pellet any undissolved material before use.[8] |
| Solubility is still poor despite trying different solvents. | The compound may require more specific conditions for solubilization. | 1. Adjust the pH of the aqueous buffer. Since this compound has amide linkages, its charge state can be manipulated. Try dissolving in acidic or basic buffers.[3][9] 2. Incorporate solubility-enhancing agents such as surfactants (e.g., Tween-80) or polymers (e.g., PEG300).[10] |
Experimental Protocols
Protocol 1: Solubility Screening with Organic Co-solvents
-
Preparation : Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition : To each tube, add a small, measured volume (e.g., 50 µL) of a different organic solvent (DMSO, DMF, ethanol).
-
Dissolution : Vortex each tube for 1-2 minutes. If not fully dissolved, sonicate for 5-10 minutes.
-
Aqueous Dilution : Once dissolved, incrementally add your desired aqueous buffer (e.g., PBS) in small volumes, vortexing between additions.
-
Observation : Observe for any precipitation. The highest concentration that remains a clear solution is the approximate solubility in that co-solvent system.
Protocol 2: pH-Dependent Solubility Testing
-
Buffer Preparation : Prepare a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8, 10).
-
Compound Addition : Add a pre-weighed amount of this compound to a fixed volume of each buffer.
-
Equilibration : Vortex the samples and then allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature, with intermittent shaking.
-
Analysis : Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Visual Guides
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. Aurantiamide acetate | Asperglaucide | Esters | Ambeed.com [ambeed.com]
Common challenges in working with Aurantiamide benzoate.
Welcome to the technical support center for Aurantiamide benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this natural dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and generalized experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring dipeptide that has been isolated from various plants and microorganisms.[1][2][3] Its primary reported biological activity is the inhibition of xanthine oxidase, with an IC50 value of 70 μM.[4][5] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition can reduce the production of uric acid. Additionally, related aurantiamide compounds have been investigated for anti-inflammatory and cytotoxic effects, suggesting that this compound may have a broader range of biological activities.[1][6]
Q2: What are the basic physicochemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₀N₂O₄ | PubChem |
| Molecular Weight | 506.6 g/mol | PubChem |
| Appearance | Crystalline solid (typical) | General Knowledge |
| CAS Number | 150881-02-0 | [4] |
Q3: In which organic solvents can I dissolve this compound?
There is limited specific data on the solubility of this compound. However, based on its chemical structure, which includes multiple aromatic rings, it is predicted to be a hydrophobic compound. For hydrophobic peptides and small molecules, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[7][8][9] Other potential organic solvents include ethanol, methanol, and acetonitrile. It is always recommended to test the solubility of a small amount of the compound before preparing a large stock solution.[8]
Q4: How should I store this compound powder and solutions?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[7] Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8] The stability of the compound in aqueous solutions for extended periods is not well-documented and it is generally recommended to prepare fresh dilutions in aqueous buffers from the organic stock solution for each experiment.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
Due to its hydrophobic nature, dissolving this compound in aqueous buffers can be challenging.
| Symptom | Possible Cause | Suggested Solution |
| Compound does not dissolve in aqueous buffer (e.g., PBS, cell culture media). | High hydrophobicity of the compound. | Prepare a high-concentration stock solution in 100% DMSO.[9] For your experiment, dilute the DMSO stock solution into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5% for cell-based assays).[7] |
| Precipitation occurs when diluting the DMSO stock in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound in the aqueous buffer. - Increase the percentage of DMSO in the final solution, if your experimental system allows. - Use a gentle warming and sonication to aid dissolution, but be cautious of potential degradation. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. - Try a different organic solvent for the stock solution, such as ethanol or DMF, and then dilute into the aqueous buffer. |
Issue 2: Inconsistent Experimental Results
Variability in experimental outcomes can arise from issues with compound stability and handling.
| Symptom | Possible Cause | Suggested Solution |
| Loss of compound activity over time in prepared solutions. | Degradation of the compound in solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid storing the compound in aqueous solutions for extended periods. - Protect solutions from light. |
| High variability between experimental replicates. | Inaccurate pipetting of viscous stock solutions or precipitation. | - Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. - Visually inspect your final dilutions for any signs of precipitation before adding to your experimental setup. |
Experimental Protocols
Generalized Protocol for In Vitro Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific cell lines and assay kits may require optimization.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (e.g., 0.1%).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cell death if available.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell viability assay with this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 2. mona.uwi.edu [mona.uwi.edu]
- 3. Chemical Constituents and Biological Activities of Selected Artocarpus Spp. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. biomatik.com [biomatik.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Optimizing experimental conditions for Aurantiamide benzoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiamide benzoate.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a natural product isolated from the tropical medicinal plants Cunila spicata and Hyptis fasciculata.[1] It is known to be a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.[1][2]
2. What are the primary known biological activities of this compound?
The primary reported biological activities of this compound are the inhibition of xanthine oxidase and potential anti-inflammatory effects. Its activity as a xanthine oxidase inhibitor has been quantified with an IC50 value of 70 μM.[1][2] While closely related compounds like Aurantiamide acetate have demonstrated anti-inflammatory properties through the NF-κB pathway, the specific anti-inflammatory mechanism of this compound is an area of ongoing research.
3. What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C32H30N2O4 | [3] |
| Molecular Weight | 506.59 g/mol | [1] |
| CAS Number | 150881-02-0 | [2] |
4. How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as DMSO. To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[1] For example, a 10 mM stock solution can be prepared for experimental use.[1]
5. What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C.[3] Once dissolved in a solvent, the stock solution should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed a precipitate in my cell culture wells after adding this compound. What could be the cause and how can I prevent this?
Answer:
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too low to maintain its solubility when diluted in the media.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is sufficient to maintain the solubility of this compound at the desired experimental concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Optimize Stock Solution Concentration: You may need to prepare a more concentrated stock solution in your organic solvent to minimize the volume added to the cell culture medium.
-
Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media is pre-warmed to 37°C.
-
Gentle Mixing: After adding the compound to the media, mix gently by swirling the plate or flask to ensure even distribution without causing excessive agitation that could promote precipitation.
-
Solubility Test: Before treating your cells, perform a small-scale solubility test by adding your highest concentration of this compound to the cell culture medium in an empty well and observe for any precipitation over the intended incubation period.
Issue 2: Inconsistent or No Biological Effect Observed
Question: I am not observing the expected biological effect of this compound in my experiments. What are the possible reasons?
Answer:
Several factors can contribute to a lack of observable biological activity, ranging from compound stability to experimental setup.
Troubleshooting Steps:
-
Compound Integrity and Storage:
-
Verify Storage Conditions: Confirm that the compound has been stored correctly at -20°C (powder) or -80°C (stock solution) and protected from light if it is light-sensitive.
-
Avoid Repeated Freeze-Thaw Cycles: Use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.
-
Freshly Prepare Dilutions: Prepare fresh dilutions of this compound in your assay buffer or cell culture medium immediately before each experiment.
-
-
Experimental Conditions:
-
Concentration Range: Ensure you are using a relevant concentration range. Based on its reported IC50 of 70 μM for xanthine oxidase inhibition, you may need to test concentrations around and above this value to observe an effect.
-
Incubation Time: The duration of treatment may be insufficient for the biological effect to manifest. Consider performing a time-course experiment to determine the optimal incubation period.
-
Cell Type and Density: The responsiveness to this compound can vary between different cell lines. Ensure the cell density is appropriate for the assay, as overly confluent or sparse cultures can lead to inconsistent results.
-
-
Assay-Specific Considerations:
-
Positive Control: Always include a known positive control for your assay to validate that the experimental system is working correctly. For example, when studying anti-inflammatory effects, a known inhibitor of the NF-κB pathway can be used.
-
Vehicle Control: Include a vehicle control (e.g., media with the same final concentration of DMSO) to account for any effects of the solvent on your cells.
-
Issue 3: High Cytotoxicity Observed at Expected Efficacious Concentrations
Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect, not general toxicity. How can I address this?
Answer:
High cytotoxicity can mask the specific biological effects of a compound. It is crucial to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Before conducting your functional assays, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of this compound concentrations. This will help you determine the maximum non-toxic concentration.
-
Reduce Incubation Time: High concentrations of a compound over a long period can lead to cytotoxicity. Consider reducing the incubation time in your experiments.
-
Check for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).
-
Serum Concentration in Media: Some compounds may exhibit higher toxicity in low-serum or serum-free media. If your experimental protocol allows, ensure an adequate serum concentration is present to maintain cell health.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the mass of this compound powder required to prepare a 10 mM stock solution (Molecular Weight = 506.59 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Follow up with sonication in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the old media and replace it with fresh media containing various concentrations of this compound (e.g., 1, 10, 50, 100 μM).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation: Add LPS (1 μg/mL) to all wells except the negative control group to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 μL of the cell culture supernatant from each well.
-
Add 50 μL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB signaling pathway.
References
Technical Support Center: Aurantiamide Benzoate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiamide benzoate. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in this compound concentration is likely due to chemical degradation. The molecule contains both amide and benzoate ester functional groups, which are susceptible to hydrolysis, especially under non-optimal storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solution is stored at the recommended temperature (-20°C for short-term and -80°C for long-term storage) and protected from light.
-
Check Solvent Purity: Ensure the solvent used to prepare the stock solution is of high purity and anhydrous, as water can facilitate hydrolysis.
-
Assess pH of the Solution: If your experimental conditions involve aqueous buffers, the pH can significantly impact stability. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds.
-
Investigate Photodegradation: this compound contains aromatic rings and amide bonds, making it potentially susceptible to degradation upon exposure to light, particularly UV radiation. Ensure samples are handled in amber vials or protected from light.
Q2: My experimental results are inconsistent. Could the stability of this compound in my assay medium be a factor?
A2: Yes, the stability of this compound in your experimental medium is a critical factor for reproducibility. Degradation during the course of an experiment can lead to variable results.
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Analyze the concentration of this compound in your assay medium at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact conditions of your experiment (temperature, pH, lighting).
-
Analyze for Degradation Products: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to not only quantify the parent compound but also to detect the appearance of new peaks that may correspond to degradation products.
-
Adjust Experimental Conditions: If significant degradation is observed, consider modifying your experimental protocol. This could involve shortening incubation times, adjusting the pH of the buffer, or protecting the experimental setup from light.
Q3: I have identified potential degradation products in my this compound sample. What are the likely structures of these degradants?
A3: Based on the chemical structure of this compound, the most probable degradation pathways are hydrolysis of the benzoate ester and the two amide linkages.
-
Ester Hydrolysis: This would cleave the benzoate group, yielding Aurantiamide and benzoic acid.
-
Amide Hydrolysis: Cleavage of the amide bonds would result in smaller fragments, including benzoic acid, phenylalanine, and other related amino acid derivatives.
The following diagram illustrates the primary potential hydrolytic degradation pathways:
Caption: Potential degradation pathways of this compound.
Data Presentation: Illustrative Stability Data
The following tables present hypothetical data from forced degradation studies to illustrate the potential stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes only and may not represent the actual stability of the compound.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 2.0 | 24 | 75.2 | Aurantiamide, Benzoic Acid |
| 4.5 | 24 | 92.8 | Aurantiamide, Benzoic Acid |
| 7.4 | 24 | 98.5 | Minimal Degradation |
| 9.0 | 24 | 88.1 | Aurantiamide, Benzoic Acid |
| 12.0 | 24 | 65.4 | Aurantiamide, Benzoic Acid, Peptide Fragments |
Table 2: Effect of Temperature on this compound Stability (Solid State)
| Temperature (°C) | Incubation Time (days) | This compound Remaining (%) |
| 40 | 30 | 99.1 |
| 60 | 30 | 95.3 |
| 80 | 30 | 85.7 |
Table 3: Photostability of this compound in Solution
| Light Condition | Exposure Duration (hours) | This compound Remaining (%) |
| Cool White Fluorescent Light | 24 | 97.2 |
| UV Light (254 nm) | 24 | 78.9 |
| Dark Control | 24 | 99.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Preparation of Stress Samples:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate all samples at 60°C for 24 hours. A control sample should be kept at 4°C.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each sample. Neutralize the acidic and basic samples before analysis by HPLC.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Logical Troubleshooting Diagram
The following diagram provides a logical workflow for troubleshooting stability issues with this compound.
Caption: A logical approach to troubleshooting this compound stability.
Technical Support Center: Overcoming Poor Bioavailability of Aurantiamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aurantiamide and its derivatives. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome the significant challenge of poor oral bioavailability associated with this class of dipeptide compounds.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues encountered during preclinical development.
Issue 1: Low Aqueous Solubility
Q: My Aurantiamide compound shows very poor solubility in aqueous buffers and standard oral gavage vehicles (e.g., water, saline, 0.5% CMC). How can I improve its dissolution for in vitro and in vivo experiments?
A: This is a primary challenge. Aurantiamide's lipophilic nature restricts its solubility. Consider the following strategies, moving from simple to more complex formulations:
-
Co-Solvent Systems: Initially, try incorporating pharmaceutically acceptable co-solvents. A tiered approach is recommended.
-
pH Adjustment: Investigate the pKa of your specific Aurantiamide derivative. Although generally neutral, minor ionizable groups could be exploited by adjusting the vehicle pH to enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with significantly improved aqueous solubility.[1][2][3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[5]
-
Advanced Formulations: If simpler methods fail, advanced formulation strategies are necessary. These are discussed in the subsequent sections and include solid dispersions and lipid-based systems.[6][7][8][9]
Issue 2: Low Plasma Concentration (Cmax) and Overall Exposure (AUC) After Oral Dosing
Q: I've managed to solubilize my compound, but the plasma concentrations in my rodent pharmacokinetic (PK) study are extremely low or undetectable. What are the likely causes and solutions?
A: Low systemic exposure after oral administration, despite adequate solubilization, points to two main culprits: poor membrane permeability across the intestinal epithelium and/or rapid pre-systemic (first-pass) metabolism .
A study on Aurantiamide and Aurantiamide acetate in rats showed rapid absorption (Tmax ~0.2 hours) but also a 90% reduction in concentration after 4 hours, indicating rapid metabolism or clearance.[6][7][8]
To diagnose and solve this, follow this workflow:
Issue 3: High Efflux Ratio in Caco-2 Permeability Assay
Q: My Caco-2 assay results show a high efflux ratio (ER > 2), suggesting the compound is actively transported out of the cells. What does this mean and how can I address it?
A: A high efflux ratio strongly indicates that your Aurantiamide compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[10][11] P-gp is a transmembrane pump in intestinal epithelial cells that actively expels a wide range of xenobiotics back into the intestinal lumen, thereby limiting their absorption.[11][12][13] Hydrophobic peptides are known to interact with P-gp.
Solutions:
-
Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
Formulation Strategies to Overcome Efflux:
-
Incorporate P-gp Inhibitors: Some excipients used in formulations, such as Tween 80 and D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), have P-gp inhibitory effects.
-
Nanoformulations: Encapsulating Aurantiamide in nanoparticles (e.g., Solid Lipid Nanoparticles or polymeric nanoparticles) can bypass P-gp recognition.[14] These particles are often taken up by endocytotic pathways, avoiding direct interaction with efflux pumps.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons for the poor bioavailability of Aurantiamide compounds?
A1: The poor bioavailability of Aurantiamide, a dipeptide derivative, stems from a combination of factors characteristic of many peptide-like molecules:
-
Low Aqueous Solubility: Its hydrophobic nature limits dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
-
Enzymatic Degradation: As a dipeptide, it is susceptible to hydrolysis by peptidases and proteases in the stomach and small intestine, breaking the amide bond.
-
Poor Membrane Permeability: The molecule's size and polarity may not be optimal for passive diffusion across the lipid bilayers of intestinal epithelial cells.[17][18]
-
Efflux Transporter Activity: It may be recognized and actively pumped out by transporters like P-glycoprotein (P-gp), returning it to the GI lumen.[13]
Q2: Which formulation strategy is most promising for Aurantiamide, and what level of improvement can I expect?
A2: There is no single "best" strategy, as the optimal choice depends on the specific physicochemical properties of your Aurantiamide derivative. However, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) are highly promising.[6][14][19][20][21]
-
SEDDS: These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract.[6][7][8][9] They are excellent for highly lipophilic drugs, as they keep the drug in a solubilized state and can enhance lymphatic uptake, which partially bypasses first-pass metabolism in the liver.[7]
-
SLNs: These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from enzymatic degradation and potentially bypassing efflux pumps.[14][19][21]
While specific data for Aurantiamide is unavailable, studies on other poorly soluble compounds have shown significant improvements with these technologies.
Table 1: Representative Bioavailability Enhancement with Advanced Formulations
| Formulation Strategy | Compound Type | Representative Improvement in Oral Bioavailability (Relative to Suspension) | Key Advantages |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Poorly soluble small molecule (Curcumin derivative) | 37.0-fold increase in AUC | Protects from degradation, sustained release, potential to bypass efflux pumps.[22] |
| Self-Nanoemulsifying System (SNES) | Lipophilic natural acids (Boswellic acids) | > 2.0-fold increase in AUC | Enhances solubilization, large surface area for absorption, potential for lymphatic uptake.[23] |
| Cyclodextrin Complex | Poorly soluble NSAID (Dexibuprofen) | Significant increase in solubility and dissolution rate | Simple to prepare, directly improves aqueous solubility.[5] |
| Polymeric Nanoparticles | General (for peptides) | Varies, enables oral delivery of otherwise non-absorbable drugs | Protects from enzymatic hydrolysis, potential for mucoadhesion and targeted uptake.[18][24] |
Note: The data presented are illustrative examples from studies on compounds with similar bioavailability challenges and are not direct results from Aurantiamide experiments.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a standardized method to assess the intestinal permeability and potential for active efflux of an Aurantiamide compound.
Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio (ER).
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 10 mM HEPES, pH 7.4)
-
Test compound (Aurantiamide), positive control (e.g., Propranolol), low permeability control (e.g., Atenolol)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability test. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
For A→B transport: Add the dosing solution containing the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
For B→A transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the Aurantiamide compound in all samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp (A→B) = 1-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A→B) < 1 x 10⁻⁶ cm/s
-
Potential for Active Efflux: ER ≥ 2
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mdpi.com [mdpi.com]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modelling substrate entry into the P-glycoprotein efflux pump at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 15. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors and strategies for improving buccal absorption of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polymeric particulates to improve oral bioavailability of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of Solid Lipid Nanoparticles for Controlled Amiodarone Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Dealing with artifacts in Aurantiamide benzoate assays.
Welcome to the technical support center for Aurantiamide benzoate assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound.
1. Issue: Inconsistent or non-reproducible results in quantitative assays (e.g., HPLC, Spectrophotometry).
-
Question: Why am I observing high variability between replicate measurements of this compound?
-
Possible Causes & Solutions:
-
Inaccurate Weighing: this compound, like many peptides, can accumulate static charge, leading to inaccurate measurements when preparing standards and samples.[1][2]
-
Solution: Use an anti-static weighing balance or an ionizing gun to dissipate static charge before weighing.[2]
-
-
Incomplete Solubilization: Due to its hydrophobic nature, this compound may not fully dissolve, especially in aqueous buffers, leading to concentration inconsistencies.[2]
-
Solution: Ensure complete dissolution by using appropriate organic co-solvents (e.g., DMSO, ethanol) before diluting into the final assay buffer. Visually inspect for any precipitate.
-
-
Sample Degradation: this compound may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).[3][4]
-
Pipetting Errors: Inconsistent pipetting technique can introduce significant variability, especially when working with small volumes.[6]
-
Solution: Use calibrated pipettes and follow proper pipetting techniques. For critical steps, consider using automated liquid handlers.
-
-
-
2. Issue: Appearance of unexpected peaks ("ghost peaks") in HPLC chromatograms.
-
Question: I am seeing extra peaks in my HPLC analysis, even in blank runs. What is their source and how can I eliminate them?
-
Possible Causes & Solutions:
-
Mobile Phase Contamination: Impurities in the solvents (water, acetonitrile, methanol) or additives (e.g., TFA) can concentrate on the column and elute as ghost peaks, particularly during gradient elution.[7][8]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
System Contamination: Carryover from previous injections can be a significant source of ghost peaks.[7][8] Contaminants can adhere to the injector needle, valve, or column.
-
Solution: Implement a rigorous wash protocol for the autosampler needle and injection port between samples. Flush the entire HPLC system, including the column, with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove adsorbed contaminants.
-
-
Sample Preparation Contamination: Contaminants can be introduced from glassware, plasticware (e.g., vials, caps), or solvents used during sample preparation.[7]
-
Solution: Use high-quality, clean labware. Rinse all glassware thoroughly with the appropriate solvents. Run a "mock" sample preparation with only the solvent to check for contamination.
-
-
-
3. Issue: Low or no signal in spectrophotometric or fluorometric assays.
-
Question: My assay is not producing the expected signal, or the signal is very weak. What could be the problem?
-
Possible Causes & Solutions:
-
Incorrect Wavelength Settings: The spectrophotometer or fluorometer may be set to the wrong excitation or emission wavelength for this compound or the reporter molecule.
-
Solution: Verify the optimal wavelengths by running a full spectrum scan of this compound under your assay conditions.
-
-
Reagent Degradation: Critical reagents, such as enzymes or detection probes, may have degraded due to improper storage or handling.[6]
-
Assay Interference (Quenching): Components in the sample matrix or the compound itself could be quenching the fluorescence signal.[10]
-
Solution: Run a control experiment with the fluorophore and potential interfering substances to test for quenching. If interference is present, sample purification or dilution may be necessary.
-
-
-
4. Issue: High background signal in absorbance or fluorescence assays.
-
Question: I'm observing a high signal in my negative controls or blanks. How can I reduce this background noise?
-
Possible Causes & Solutions:
-
Autofluorescence/Color Interference: this compound or other components in the sample may be naturally fluorescent or colored, contributing to the background signal.[10]
-
Solution: Measure the intrinsic fluorescence or absorbance of your sample components at the assay wavelengths and subtract this from the final readings. If possible, shift to longer wavelengths where autofluorescence is less common.
-
-
Contaminated Reagents or Buffers: Buffers or reagents may be contaminated with fluorescent or light-absorbing impurities.
-
Solution: Use high-purity reagents and solvents. Prepare fresh buffers and filter them before use.
-
-
Light Scattering: In spectrophotometric assays, turbidity or precipitated material in the sample can cause light scattering, leading to artificially high absorbance readings.[11]
-
Solution: Centrifuge samples to remove any particulate matter before measurement. Ensure complete solubility of all components.
-
-
-
Quantitative Data Summary
The following tables summarize potential sources of error and their quantitative impact on assay results.
Table 1: Impact of Weighing Errors due to Static Charge
| Peptide Amount (mg) | Actual Weighed Amount (mg) | % Error |
| 1.0 | 1.2 | +20% |
| 1.0 | 0.8 | -20% |
| 5.0 | 5.3 | +6% |
| 5.0 | 4.7 | -6% |
Note: The impact of static charge is more significant when weighing smaller quantities.[2]
Table 2: Common HPLC Ghost Peak Sources and Characteristics
| Source | Peak Shape | Elution Profile |
| Mobile Phase Impurities | Broad, often baseline humps | May appear at specific points in a gradient |
| Carryover from Previous Sample | Sharp, well-defined peaks | Retention time matches a peak from a previous injection |
| Air Dissolved in Mobile Phase | Sharp, irregular spikes | Usually elutes early in the chromatogram |
| System Leaks | Baseline drift or noise | Consistent throughout the run |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific sample matrix.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Extract the sample using an appropriate solvent (e.g., methanol, ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is based on the known activity of this compound as a xanthine oxidase inhibitor.[12]
-
Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine solution
-
Potassium phosphate buffer (pH 7.5)
-
This compound stock solution (in DMSO)
-
Allopurinol (positive control)
-
-
Procedure:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of this compound solution at various concentrations (or DMSO for control).
-
Add 25 µL of xanthine solution.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution.
-
Immediately measure the absorbance at 295 nm (uric acid formation) every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizations
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. genscript.com [genscript.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sundiagnostics.us [sundiagnostics.us]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Aurantiamide Benzoate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Aurantiamide benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Q1: I have a low yield of this compound after the initial extraction. What are the possible causes and solutions?
A1: Low yield after initial extraction can stem from several factors:
-
Incomplete Extraction: The solvent system used may not be optimal for solubilizing this compound from the source material. Consider performing sequential extractions with solvents of varying polarity (e.g., starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol).
-
Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure that the extraction process is carried out at a moderate temperature and avoid strongly acidic or basic conditions unless stability has been verified.[1][2]
-
Inadequate Cell Lysis (if applicable): If extracting from a biological source, inefficient cell disruption will result in poor release of the compound.[3][4] Ensure the chosen lysis method is effective for the specific source material.
Solution:
-
Optimize your extraction solvent system by performing small-scale pilot extractions with different solvents.
-
Incorporate antioxidants during extraction if oxidative degradation is suspected.
-
Maintain a cold chain during the extraction process to minimize enzymatic degradation.
Q2: My this compound sample shows multiple spots on TLC after flash chromatography. How can I improve the separation?
A2: Co-elution of impurities is a common issue in flash chromatography. Here's how to improve separation:
-
Optimize the Mobile Phase: A slight change in solvent polarity can significantly impact resolution. A common approach is to use a gradient elution instead of an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity.
-
Choice of Stationary Phase: While silica gel is standard, it can be slightly acidic and may cause issues with certain compounds.[5][6] If you suspect your compound is acid-sensitive, you can use deactivated silica gel or an alternative like alumina.[5][6] For basic compounds, an amine-bonded silica column can be effective.[7]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the silica gel weight. Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent before loading.
Q3: I am observing peak tailing or broadening during HPLC purification of this compound. What could be the cause?
A3: Peak tailing or broadening in HPLC can be due to several factors:
-
Secondary Interactions: The amide groups in this compound can interact with residual silanols on the C18 column, leading to tailing. Adding a small amount of an ion-pairing agent or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing its retention and peak shape. Buffer the mobile phase to a pH where this compound is in a single ionic state.
-
Column Degradation: The column itself may be degraded. Try flushing the column or replacing it if the problem persists.
Q4: The final purified this compound has low purity. What are the likely impurities and how can I remove them?
A4: Impurities can originate from the starting material, solvents, or be byproducts of the isolation process.[8][9][10]
-
Starting Material Impurities: These could be other natural products with similar polarity.[9]
-
Reagents and Solvents: Impurities from solvents or reagents used during extraction and purification.[10]
-
Degradation Products: Formed if the molecule is unstable under the purification conditions.[8]
Solutions:
-
Orthogonal Purification Methods: Combine different purification techniques. For instance, follow flash chromatography with preparative HPLC, which offers higher resolution.
-
Crystallization: This is an excellent final purification step that can significantly enhance purity by excluding impurities from the crystal lattice.[11][12][13]
Q5: My this compound is precipitating out of solution during purification. How can I improve its solubility?
A5: Solubility issues can hinder the purification process.[3][14]
-
Solvent Selection: Test the solubility of this compound in various solvents. A mixture of solvents might be required to keep it in solution.
-
pH Adjustment: The solubility of molecules with acidic or basic functional groups can be highly pH-dependent. Adjusting the pH of your solution might improve solubility.
-
Temperature: Gently warming the solution may help, but be cautious of potential degradation.[14]
Data Presentation: Purification Parameters
The following tables provide starting points for developing a purification protocol for this compound. These are generalized parameters and may require optimization.
Table 1: Suggested Solvents for Extraction and Chromatography
| Solvent System (by increasing polarity) | Application | Notes |
| Hexane / Ethyl Acetate | Flash Chromatography (Gradient) | Good for separating nonpolar impurities. |
| Dichloromethane / Methanol | Flash Chromatography (Gradient) | A versatile system for compounds of intermediate polarity. |
| Acetonitrile / Water | Preparative HPLC | Common for reverse-phase purification of peptides and natural products.[15][16] |
| Methanol / Water | Preparative HPLC | An alternative to acetonitrile/water.[15] |
| Ethanol / Water | Crystallization | A potential solvent system for crystallization. |
Table 2: General Parameters for HPLC Purification
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) | Standard for reverse-phase separation of small molecules and peptides. |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | Acidic modifier to improve peak shape. |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5-95% B over 30 minutes | A broad gradient is a good starting point for method development. |
| Flow Rate | 1.0 mL/min (analytical) | Typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | Amide bonds absorb around 220 nm, and aromatic rings around 254 nm. |
| Injection Volume | 10-20 µL (analytical) | Adjust based on sample concentration. |
Experimental Protocols
1. General Protocol for Flash Chromatography
-
Slurry Preparation: Weigh out an appropriate amount of silica gel (e.g., 40-63 µm particle size) and create a slurry with the initial, low-polarity mobile phase (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibration: Run the initial mobile phase through the column until the bed is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the mobile phase or a less polar solvent. Load the solution onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
2. General Protocol for Preparative HPLC
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution and Fractionation: Run the gradient method and collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the high-purity fractions and remove the organic solvent. Lyophilize the aqueous solution to obtain the final product.
3. General Protocol for Crystallization
-
Solvent Selection: In a small vial, dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature.
-
Induce Crystallization: Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., water) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Cover the vial and allow it to cool slowly to room temperature, and then to 4°C. Crystals should form over time.[11]
-
Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualizations
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. Effects of sodium benzoate on storage stability of previously improved beverage from tamarind (Tamarindus indica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. neb.com [neb.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 12. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cambrex.com [cambrex.com]
- 14. glpbio.com [glpbio.com]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
Technical Support Center: Enhancing Aurantiamide Benzoate Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Aurantiamide benzoate extraction from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is a naturally occurring dipeptide with potential biological activities, including the inhibition of xanthine oxidase.[1] It has been isolated from various medicinal plants, most notably from the species Cunila spicata and Hyptis fasciculata.
Q2: What are the key factors influencing the yield of this compound extraction?
A2: The yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The selection of an appropriate purification method is also critical to minimize losses and obtain a high-purity product.
Q3: Which solvent system is most effective for extracting this compound?
A3: While specific optimization studies for this compound are not extensively documented, methanol has been successfully used for the extraction of the closely related compound, aurantiamide acetate. Generally, polar solvents like methanol, ethanol, and their aqueous mixtures are effective for extracting peptides and phenolic compounds from plant materials. The optimal solvent or solvent mixture should be determined empirically for each specific plant matrix.
Q4: How does temperature affect the extraction yield and stability of this compound?
A4: Increasing the extraction temperature can enhance solvent penetration and diffusion, potentially leading to a higher extraction yield. However, excessively high temperatures may cause the degradation of thermolabile compounds like peptides. It is crucial to find an optimal temperature that maximizes extraction efficiency without compromising the integrity of this compound.
Q5: What is a suitable method for the purification of this compound from the crude extract?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the purification of peptides like this compound from complex plant extracts. Reversed-phase HPLC with a C18 column is a common choice for separating compounds based on their hydrophobicity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the plant matrix. 2. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete diffusion of the compound. 3. Inadequate Particle Size Reduction: Large particle size of the plant material can limit solvent penetration. 4. Degradation of Compound: High temperatures or inappropriate pH during extraction can lead to the degradation of this compound. | 1. Solvent Optimization: Experiment with different polar solvents (e.g., methanol, ethanol, acetonitrile) and their aqueous mixtures. 2. Time Optimization: Increase the extraction time and monitor the yield at different intervals to determine the optimal duration. 3. Grinding: Ensure the plant material is finely ground to a consistent particle size to maximize surface area for solvent contact. 4. Temperature and pH Control: Perform extractions at a controlled, moderate temperature (e.g., 40-60°C). Maintain a neutral or slightly acidic pH to prevent degradation. |
| Poor Purity of Final Product | 1. Inefficient Purification: The chosen purification method may not be providing adequate separation from other phytochemicals. 2. Co-elution of Impurities: In HPLC, other compounds may have similar retention times to this compound. | 1. Optimize HPLC Conditions: Adjust the mobile phase gradient, flow rate, and column temperature to improve peak resolution. Consider using a different stationary phase if co-elution persists. 2. Pre-purification Step: Employ a preliminary purification step like Solid Phase Extraction (SPE) to remove major interfering compounds before HPLC. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in solvent composition, temperature, or time can lead to different yields. | 1. Standardize Plant Material: Use plant material from the same batch and store it under consistent conditions. 2. Strict Protocol Adherence: Ensure all extraction and purification parameters are precisely controlled and documented for each experiment. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Plant Material
Objective: To extract this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material (e.g., leaves of Cunila spicata)
-
Methanol (HPLC grade)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.
-
Securely cap the flask and place it on a shaker at 150 rpm for 24 hours at room temperature. Alternatively, sonicate the mixture for 1 hour.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris.
-
Collect the filtrate and centrifuge it at 4000 rpm for 10 minutes to remove any remaining fine particles.
-
Transfer the supernatant to a round-bottom flask and concentrate the extract using a rotary evaporator at 40°C until a crude extract is obtained.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To purify this compound from the crude plant extract.
Materials:
-
Crude this compound extract
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase composition (e.g., 90% A: 10% B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the following parameters (can be optimized):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 220 nm and 254 nm
-
Gradient elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B (linear gradient)
-
45-50 min: 10% B
-
-
-
Inject the sample and collect the fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain purified this compound.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
Caption: Inhibition of Xanthine Oxidase by this compound.
References
Technical Support Center: Mitigating Off-Target Effects of Aurantiamide Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiamide benzoate. The focus is on identifying and mitigating potential off-target effects to ensure the validity and specificity of experimental results.
General Troubleshooting and FAQs
Q1: I am observing unexpected phenotypes in my experiment with this compound. How can I determine if these are off-target effects?
A1: Unexpected phenotypes can arise from off-target interactions. To investigate this, a systematic approach is recommended. First, perform a thorough literature search for known off-targets of this compound or structurally similar compounds. If the literature is limited, consider the following experimental strategies:
-
Dose-Response Analysis: Establish a clear dose-response curve for your intended on-target effect. Off-target effects may occur at different concentration ranges.
-
Use of Structurally Related but Inactive Analogs: If available, use a structurally similar analog of this compound that is known to be inactive against the primary target (xanthine oxidase). If the unexpected phenotype persists with the inactive analog, it is likely an off-target effect.
-
Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein (xanthine oxidase). If this compound still produces the phenotype in the absence of its target, the effect is target-independent.
-
Rescue Experiments: If the off-target effect is hypothesized to be due to the inhibition of a specific pathway, attempt to rescue the phenotype by adding back a downstream product of that pathway.
Q2: What are the known on-target and potential off-target activities of this compound?
A2: this compound is a known potent inhibitor of xanthine oxidase.[1] However, specific off-target proteins for this compound have not been extensively characterized in publicly available literature. Potential off-target activities can be inferred from the bioactivity of its constituent parts and related molecules:
-
Aurantiamide Moiety: A related compound, Aurantiamide acetate, has been shown to inhibit the NF-κB signaling pathway and modulate autophagy. This suggests that this compound may have similar effects.
-
Benzoate Moiety: Benzoate and sodium benzoate have been reported to have anti-inflammatory properties, potentially through the inhibition of NF-κB. They may also influence cellular metabolism.
Q3: How can I proactively screen for off-target effects of this compound?
A3: Proactive screening is a crucial step in preclinical drug development. Several approaches can be employed:
-
Proteomic Profiling: Techniques like chemical proteomics can help identify proteins that directly bind to this compound.
-
Kinase Profiling: Services like KINOMEscan can screen for interactions with a large panel of kinases, which are common off-targets for small molecules.
-
Phenotypic Screening: High-content imaging and other phenotypic screening platforms can assess the effects of this compound on a wide range of cellular processes.
Quantitative Data Summary
While specific quantitative data for off-target interactions of this compound are not widely available, the following table summarizes its known on-target activity. Researchers are encouraged to generate similar data for any suspected off-targets.
| Target | Assay Type | Species | IC50 (µM) | Reference |
| Xanthine Oxidase | Enzyme Inhibition | Bovine | 70 | [2] |
| Potential Off-Target 1 | e.g., Kinase Assay | Human | TBD | |
| Potential Off-Target 2 | e.g., Reporter Assay | Human | TBD |
TBD: To Be Determined by researcher.
Key Experimental Protocols
The following are detailed methodologies for key experiments to assess the on- and potential off-target effects of this compound.
Protocol 1: Xanthine Oxidase Inhibition Assay
This protocol is adapted from standard methods to determine the IC50 of this compound against its primary target.
-
Reagents and Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add 25 µL of Xanthine solution to each well.
-
To initiate the reaction, add 25 µL of Xanthine Oxidase solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every 30 seconds for 15-20 minutes. The rate of uric acid formation is proportional to the increase in absorbance.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic concentrations of this compound and to establish a suitable concentration range for cell-based assays.
-
Reagents and Materials:
-
Human cell line of interest (e.g., HEK293T, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.
-
Protocol 3: NF-κB Reporter Assay
This assay can be used to investigate if this compound inhibits the NF-κB signaling pathway.[2][3][4][5][6]
-
Reagents and Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
TNF-α (or another NF-κB activator).
-
Luciferase assay reagent.
-
96-well white, opaque cell culture plate.
-
Luminometer.
-
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a co-transfected control reporter) to account for cytotoxicity.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
-
Protocol 4: Autophagy Flux Assay (LC3-II Western Blot)
This protocol measures the turnover of LC3-II, a marker of autophagosomes, to determine if this compound affects autophagic flux.[7][8][9]
-
Reagents and Materials:
-
Cell line of interest.
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
Bafilomycin A1 or Chloroquine (inhibitors of lysosomal degradation).
-
RIPA lysis buffer with protease inhibitors.
-
Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time.
-
In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM for the last 4 hours of treatment).
-
Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3, p62, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using ECL reagents.
-
Quantify the band intensities. An increase in the LC3-II/β-actin ratio in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. A decrease in p62 levels also suggests increased autophagic degradation.
-
Visualizations
Experimental Workflow for Off-Target Mitigation
Caption: A logical workflow for identifying and mitigating off-target effects.
Potential NF-κB Signaling Inhibition
Caption: Potential inhibition of the NF-κB pathway by this compound.
Potential Modulation of Autophagy
Caption: Potential modulation of the autophagy pathway by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bowdish.ca [bowdish.ca]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. proteolysis.jp [proteolysis.jp]
Validation & Comparative
A Researcher's Guide to Validating the Bioactivity of Aurantiamide Benzoate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the bioactivity of Aurantiamide benzoate, a naturally occurring dipeptide with therapeutic potential. This document outlines key in vitro and in vivo experimental protocols and presents a comparative analysis with established alternative compounds, supported by experimental data.
This compound, a natural product isolated from medicinal plants, is a known potent inhibitor of xanthine oxidase[1]. Its structural analog, Aurantiamide acetate, has demonstrated significant anti-inflammatory and antiviral effects through the inhibition of the NF-κB signaling pathway[2]. These findings suggest that this compound may possess valuable anti-inflammatory and analgesic properties, making it a compound of interest for further investigation and drug development. This guide details the experimental methodologies to rigorously assess these potential therapeutic bioactivities.
Comparative Analysis of Bioactivity
To objectively evaluate the therapeutic potential of this compound, its performance in standardized bioassays should be compared against well-established drugs with known mechanisms of action.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Endpoint | Result |
| This compound | Protein Denaturation Assay | % Inhibition / IC50 | Hypothetical Data |
| Diclofenac Sodium | Protein Denaturation Assay | IC50 | 14.30 µg/mL[3], 116.4 µg/mL[4], ~20 µg/mL[5] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Assay | Endpoint | Result |
| This compound | Carrageenan-Induced Paw Edema | % Inhibition of Edema | Hypothetical Data |
| Indomethacin | Carrageenan-Induced Paw Edema | % Inhibition of Edema | Significant inhibition at 5 mg/kg[6][7] |
Table 3: In Vivo Analgesic Activity
| Compound | Assay | Endpoint | Result |
| This compound | Hot Plate Test | Increase in Latency (sec) | Hypothetical Data |
| Morphine | Hot Plate Test | Significant increase in latency at 5 mg/kg[8][9][10][11] | |
| This compound | Formalin Test | Reduction in Licking Time (sec) | Hypothetical Data |
| Aspirin | Formalin Test | Dose-dependent reduction in late phase licking[12][13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Dissolve this compound and Diclofenac sodium (standard) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions of the test and standard compounds.
-
-
Assay Procedure:
-
To 1 mL of different concentrations of the test compound or standard, add 1 mL of the BSA solution.
-
The control consists of 1 mL of the BSA solution and 1 mL of the vehicle.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by plotting a graph of percentage inhibition versus concentration.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model evaluates the ability of a compound to reduce acute inflammation in animal models.
Protocol:
-
Animals:
-
Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.
-
-
Experimental Groups:
-
Group I: Control (vehicle only)
-
Group II: Carrageenan control
-
Group III: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Administer the vehicle, Indomethacin, or this compound orally 1 hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Calculation:
-
The percentage inhibition of edema is calculated as follows: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
In Vivo Analgesic Activity: Hot Plate Test
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Protocol:
-
Animals:
-
Use Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions before the experiment.
-
-
Apparatus:
-
Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
-
Procedure:
-
Administer the vehicle, Morphine (5 mg/kg, i.p.), or this compound (at various doses) intraperitoneally.
-
Place each mouse on the hot plate 30 minutes after drug administration.
-
Record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.
-
-
Measurement:
-
The increase in reaction time (latency) is considered an index of analgesia.
-
In Vivo Analgesic Activity: Formalin Test
This model is used to assess both neurogenic and inflammatory pain responses.
Protocol:
-
Animals:
-
Use male Swiss albino mice (20-25 g).
-
-
Procedure:
-
Administer the vehicle, Aspirin (100 mg/kg, p.o.), or this compound (at various doses) orally 30 minutes before the formalin injection.
-
Inject 20 µL of 5% formalin solution into the sub-plantar region of the right hind paw.
-
Immediately place the mouse in a transparent observation chamber.
-
Record the total time the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
-
Measurement:
-
A reduction in the licking time in either phase is indicative of analgesic activity.
-
Signaling Pathway and Experimental Workflow
The anti-inflammatory activity of this compound is hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
The following workflow outlines the logical progression of experiments to validate the bioactivity of this compound.
Caption: A logical workflow for the comprehensive validation of this compound's bioactivity.
References
- 1. glpbio.com [glpbio.com]
- 2. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. rjptonline.org [rjptonline.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Effects of morphine and naloxone on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aurantiamide Benzoate as a Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Aurantiamide benzoate's performance as a xanthine oxidase inhibitor against established alternatives, Allopurinol and Febuxostat. The information is supported by experimental data from various scientific sources to facilitate an objective assessment for research and development purposes.
Quantitative Comparison of Xanthine Oxidase Inhibitors
The inhibitory potential of a compound against xanthine oxidase is commonly expressed as its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound, Allopurinol, and Febuxostat. It is important to note that these values have been sourced from different studies and may have been determined under varying experimental conditions.
| Compound | Type of Inhibitor | IC50 Value | Source |
| This compound | Natural Product | 70 µM | [1][2] |
| Allopurinol | Purine Analog | 0.2 - 50 µM | A wide range of IC50 values for Allopurinol has been reported in the literature, likely due to differing experimental setups.[3][4][5][6] |
| Febuxostat | Non-purine Selective | 80 - 120 mg (daily dose) was more effective than 300 mg of Allopurinol in lowering serum urate.[3][5] Febuxostat is a potent inhibitor with high efficacy in clinical settings.[4][7] | The efficacy of Febuxostat is often highlighted in clinical studies by its ability to lower serum urate levels more effectively than standard doses of Allopurinol.[3][4][5][7] It is considered a more potent and selective inhibitor of xanthine oxidase.[4] |
Experimental Protocols: Xanthine Oxidase Inhibition Assay
The following is a generalized protocol for determining the xanthine oxidase inhibitory activity of a compound. The specific parameters may vary between different research laboratories and studies.
Objective: To determine the concentration of a test compound required to inhibit 50% of xanthine oxidase activity (IC50).
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (typically pH 7.5)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Allopurinol)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., NaOH), and then dilute it to the desired final concentration in phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the positive control in a suitable solvent.
-
-
Assay in a 96-well plate:
-
To each well, add a specific volume of phosphate buffer, the test compound solution (or positive control/solvent for control wells), and the xanthine oxidase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
-
Measurement of Uric Acid Formation:
-
The conversion of xanthine to uric acid by xanthine oxidase results in an increase in absorbance at approximately 295 nm.
-
Measure the change in absorbance over time using a spectrophotometer or microplate reader.
-
-
Calculation of Inhibition:
-
The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the different concentrations of the test compound.
-
The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.
-
Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition
Xanthine oxidase is a pivotal enzyme in the metabolic pathway of purines.[8][9][10][11][12] It catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[8][9][10][11][12] Inhibitors of this enzyme block these final two steps, thereby reducing the production of uric acid.
Caption: The purine catabolism pathway and the point of inhibition by xanthine oxidase inhibitors.
Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay
The following diagram illustrates the typical workflow for assessing the inhibitory activity of a compound against xanthine oxidase in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Febuxostat compared with allopurinol in patients with hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Allopurinol vs Febuxostat Comparison - Drugs.com [drugs.com]
- 7. The major cardiovascular events of febuxostat versus allopurinol in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Aurantiamide Benzoate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Aurantiamide benzoate and related compounds in various cancer cell lines. The data presented is intended to offer an objective overview of its potential as an anti-cancer agent, with a focus on its mechanism of action through the induction of apoptosis. This document also includes detailed experimental protocols for key assays and visual representations of the relevant signaling pathways to support further research and development.
I. Comparative Efficacy of Benzoic Acid Derivatives
While comprehensive data on this compound is still emerging, studies on related benzoic acid derivatives and similar compounds provide valuable insights into their potential cytotoxic effects against various cancer cell lines. The following table summarizes the available 50% inhibitory concentration (IC50) values for some of these compounds, alongside established chemotherapeutic agents like Doxorubicin and Cisplatin for comparative context. It is important to note that these values were not all generated from single, head-to-head studies, and therefore, direct comparisons should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HepG2 | Liver Cancer | 10 - 50 | |
| HCT116 | Colorectal Cancer | 22.4 | |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HepG2 | Liver Cancer | 10 - 50 | |
| HCT116 | Colorectal Cancer | 0.34 | |
| Aurantoside C | TNBC Cells | Breast Cancer | Potent |
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 2.5 |
| HeLa | Cervical Cancer | 0.34 - 2.9 | |
| HepG2 | Liver Cancer | 1.3 - 12.18 | |
| Cisplatin | HeLa | Cervical Cancer | Varies |
| A549 | Lung Cancer | Varies | |
| MCF-7 | Breast Cancer | Varies |
Note: "Compound 1" and "Compound 2" are oleoyl hybrids of natural antioxidants with a benzoic acid moiety. Aurantoside C is a related natural product that has shown high potency in triple-negative breast cancer cells. The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and cell line subtypes.
II. Mechanism of Action: Induction of Apoptosis
This compound and its related compounds primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is mediated through complex signaling cascades within the cell. The two primary apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, which are common consequences of anticancer drug action. These signals lead to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then disrupt the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly activate executioner caspases or cleave the protein Bid into tBid, which amplifies the apoptotic signal by engaging the intrinsic pathway.
Mandatory Visualizations
In Vivo Efficacy of Aurantiamide Benzoate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo effects of Aurantiamide benzoate, with a focus on its anti-inflammatory and potential anti-hyperuricemic properties. Due to the limited availability of direct in vivo data for this compound, this guide leverages data from its closely related analogue, Aurantiamide acetate, and compares its performance against established therapeutic agents, Indomethacin and Allopurinol.
Executive Summary
Aurantiamide acetate has demonstrated significant anti-inflammatory and anti-tumor effects in preclinical in vivo models. Its anti-inflammatory activity is comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin, suggesting a potent mechanism of action. The primary signaling pathway implicated in its anti-inflammatory effect is the inhibition of the NF-κB cascade. While in vitro studies suggest this compound is a potent xanthine oxidase inhibitor, comprehensive in vivo validation is pending. This guide compares the available data for Aurantiamide acetate with Allopurinol, the clinical standard for xanthine oxidase inhibition, to provide a framework for potential anti-hyperuricemic applications.
Data Presentation
Table 1: Comparative Anti-Inflammatory Efficacy
| Compound | Animal Model | Dosing Regimen | Endpoint | Result (% Inhibition) |
| Aurantiamide acetate | Rat | 25, 50, 100 mg/kg | Carrageenan-induced paw edema | Significant dose-dependent reduction in paw edema |
| Indomethacin | Rat | 5, 10 mg/kg | Carrageenan-induced paw edema | Significant dose-dependent reduction in paw edema[1][2] |
| Aurantiamide acetate | Mouse | 50, 160, 500 mg/kg (oral) | Croton oil-induced ear edema | Significant attenuation of ear edema[3] |
| Indomethacin | Mouse | 2 mg/ear (topical) | Croton oil-induced ear edema | Significant reduction in ear edema[4] |
Table 2: Comparative Anti-Tumor Efficacy
| Compound | Animal Model | Cell Line | Dosing Regimen | Endpoint | Result |
| Aurantiamide acetate | Nude Mice | Human Glioblastoma (U87) | Intratumoral injection | Tumor Volume & Weight | Significant suppression of tumor growth |
Table 3: Comparative Xanthine Oxidase Inhibition (this compound in vitro vs. Allopurinol in vivo)
| Compound | Model | Dosing Regimen | Endpoint | Result |
| This compound | In vitro | 70 µM | Xanthine Oxidase Activity | IC50 of 70 µM |
| Allopurinol | Rat | 5 mg/100g b.wt. (oral) | Serum Uric Acid Levels | Dramatic reduction in uric acid production[5] |
| Allopurinol | Hyperuricemic Mice | 5 mg/kg | Serum Uric Acid Levels | Significant reduction in serum uric acid[6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay to evaluate acute anti-inflammatory activity.[7][8][9][10]
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Test Substance Administration: Aurantiamide acetate or Indomethacin is administered orally or intraperitoneally at specified doses 30-60 minutes prior to carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Croton Oil-Induced Ear Edema in Mice
This model assesses topical or systemic anti-inflammatory effects.[4][11]
-
Animals: Swiss albino mice (20-25g) are used.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear.[3]
-
Test Substance Administration: The test compound (Aurantiamide acetate or Indomethacin) is either applied topically to the ear or administered systemically prior to the croton oil application.
-
Measurement of Edema: After a specified time (e.g., 6 hours), the mice are euthanized, and a circular section is punched out from both the treated and untreated ears. The weight difference between the two ear punches is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the weight difference in the treated groups to the control group.
Human Tumor Xenograft in Nude Mice
This model is used to evaluate the in vivo anti-cancer activity of a compound.[12][13][14][15][16]
-
Animals: Athymic nude mice (BALB/c nu/nu), which lack a functional thymus and are unable to mount an effective immune response against foreign tissues, are used.
-
Cell Culture and Implantation: Human tumor cells (e.g., U87 glioblastoma) are cultured in vitro, harvested, and then subcutaneously or orthotopically injected into the flank or the relevant organ of the nude mice.
-
Test Substance Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Aurantiamide acetate is administered via a specified route (e.g., intratumoral injection).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor weight is measured at the end of the study after the tumors are excised.[17][18]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
Potassium Oxonate-Induced Hyperuricemia in Rats/Mice
This model is used to screen for compounds that can lower uric acid levels.[6][19][20][21][22]
-
Animals: Male Wistar rats or Kunming mice are used.
-
Induction of Hyperuricemia: Potassium oxonate, a uricase inhibitor, is administered orally or intraperitoneally to the animals to induce high levels of uric acid in the blood.
-
Test Substance Administration: The test compound (e.g., Allopurinol) is administered orally one hour before the induction of hyperuricemia.
-
Blood Sampling and Analysis: Blood samples are collected at a specified time after the induction of hyperuricemia. Serum uric acid levels are determined using a commercial kit.
-
Data Analysis: The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the hyperuricemic control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanol extract of Angelica gigas inhibits croton oil-induced inflammation by suppressing the cyclooxygenase - prostaglandin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopurinol, an inhibitor of xanthine oxidase, reduces uric acid levels and modifies the signs associated with copper deficiency in rats fed fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. asianjpr.com [asianjpr.com]
- 12. Over-expression of CDX2 alleviates breast cancer by up-regulating microRNA let-7b and inhibiting COL11A1 expression | springermedizin.de [springermedizin.de]
- 13. youtube.com [youtube.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Aurantiamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Aurantiamide and its derivatives. Aurantiamide, a naturally occurring dipeptide, and its analogs have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to facilitate further research and development in this area.
Comparative Analysis of Biological Activities
The biological activity of Aurantiamide derivatives is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the cytotoxic and anti-inflammatory activities of selected Aurantiamide analogs and related amide compounds, providing a quantitative basis for SAR analysis.
| Compound/Analog | Modification | Biological Activity | Cell Line/Assay | IC50/EC50 (µM) | Reference |
| Aurone Analog 8e | Pyrazole and N,N-diethylcarbamate functionalization | Cytotoxicity | AGS (gastric adenocarcinoma) | 6.5 ± 0.024 | [1] |
| Aurone Analog 8f | Pyrazole and N,N-diethylcarbamate functionalization | Cytotoxicity | AGS (gastric adenocarcinoma) | 6.6 ± 0.035 | [1] |
| Indole-based Caffeic Acid Amide 3j | Indole-based amide of caffeic acid | DPPH radical scavenging | DPPH assay | 50.98 ± 1.05 | [2] |
| Indole-based Caffeic Acid Amide 3m | Indole-based amide of caffeic acid | DPPH radical scavenging | DPPH assay | 67.64 ± 1.02 | [2] |
| Chromone Amide Derivative 5-9 | Chromone nucleus with amide group | NO Production Inhibition | LPS-induced RAW264.7 cells | 5.33 ± 0.57 | [3] |
| Benzoylpiperidine Derivative 12 | 2,4-difluoro-5-methoxybenzoylpiperidine | MAGL Inhibition | human MAGL | 0.019 ± 0.001 | [4] |
| α-ketoamide Derivative 27h | α-ketoamide | SARS-CoV-2 Mpro Inhibition | Mpro enzymatic assay | 0.0109 | [5] |
| α-ketoamide Derivative 27h | α-ketoamide | Antiviral activity | SARS-CoV-2 infected cells | 0.0436 | [5] |
Key Structure-Activity Relationship Insights:
-
Aurone Analogs: The substitution of a hydroxyl group with a carbamoyl group in pyrazole-based aurone analogs was found to be critical for their cytotoxic activity against human gastric adenocarcinoma (AGS) cells.[1]
-
Indole-based Amides: Indole-based caffeic acid amides demonstrated significant free radical scavenging activity, suggesting their potential as antioxidants.[2]
-
Chromone Derivatives: The anti-inflammatory activity of chromone amides is enhanced by the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus. The amide bond was identified as a key pharmacophore for the anti-inflammatory effect.[3]
-
Benzoylpiperidine Derivatives: The addition of a second fluorine atom in the para position of the benzoyl moiety in benzoylpiperidine derivatives led to a significant increase in their inhibitory potency against monoacylglycerol lipase (MAGL).[4]
-
α-ketoamide Derivatives: The α-ketoamide warhead was shown to be crucial for the potent inhibition of the SARS-CoV-2 main protease (Mpro), with compound 27h exhibiting an IC50 value of 10.9 nM.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cytotoxicity Assay (AGS cell line)
-
Cell Line: Human gastric adenocarcinoma (AGS) cell line.
-
Method: The cytotoxic activities of the synthesized aurone analogs were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
AGS cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[1]
-
Nitric Oxide (NO) Inhibition Assay (RAW264.7 cells)
-
Cell Line: RAW264.7 macrophage cell line.
-
Method: The anti-inflammatory activity of the chromone amide derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
-
Procedure:
-
RAW264.7 cells were seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour.
-
The cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.
-
The absorbance was measured at 540 nm, and the amount of nitrite was determined from a sodium nitrite standard curve.
-
The EC50 values were calculated as the concentration of the compound that caused a 50% inhibition of NO production compared to the LPS-stimulated control.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of Aurantiamide-related compounds and a typical experimental workflow for evaluating their cytotoxicity.
References
- 1. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Aurantiamide Benzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Aurantiamide benzoate. In the absence of a complete, specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous waste, is recommended. This guidance is based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure screw-top lid for the collection of solid and liquid this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
The date of waste accumulation (the date the first piece of waste was added to the container) must also be clearly marked on the label.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's and local regulations, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS representative or contractor with accurate information about the waste, including its name and quantity.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label to prevent confusion. Always follow your institution's specific procedures for empty container disposal.
-
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statements (for Benzamide) | H302: Harmful if swallowedH341: Suspected of causing genetic defects | Loba Chemie SDS[1], CDH Fine Chemical SDS[2] |
| Precautionary Statements (for Benzamide) | P281: Use personal protective equipment as required.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | ChemicalBook SDS[3], Loba Chemie SDS[1], CDH Fine Chemical SDS[2] |
Experimental Protocols
The disposal procedure outlined above is a standard protocol for the management of laboratory-generated chemical waste. It is based on guidelines from various environmental health and safety organizations and is designed to comply with general hazardous waste regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Process for Empty Container Disposal.
References
Personal protective equipment for handling Aurantiamide benzoate
Personal Protective Equipment (PPE)
When handling Aurantiamide benzoate, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended. This protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable coveralls should be worn. | Inspect gloves for integrity before use. Employ proper glove removal technique to avoid skin contact. Protective clothing prevents contamination of personal garments. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is unavoidable or ventilation is poor, a full-face respirator with appropriate particulate filters should be used. | A well-ventilated laboratory or a fume hood is the primary means of exposure control. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational and Handling Plan
Safe handling of this compound involves a systematic approach from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow established institutional procedures for hazardous material cleanup. |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound.
This guidance is intended to provide a framework for the safe handling of this compound. It is essential to supplement this information with institution-specific safety protocols and to always exercise caution when working with research chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
